SIRT5 inhibitor 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H29ClN8O4S |
|---|---|
Molecular Weight |
561.1 g/mol |
IUPAC Name |
3-[3-[[4-(2-chloroanilino)-6-(3,5-dimethoxyanilino)-1,3,5-triazin-2-yl]amino]propylcarbamothioylamino]propanoic acid |
InChI |
InChI=1S/C24H29ClN8O4S/c1-36-16-12-15(13-17(14-16)37-2)29-22-31-21(26-9-5-10-27-24(38)28-11-8-20(34)35)32-23(33-22)30-19-7-4-3-6-18(19)25/h3-4,6-7,12-14H,5,8-11H2,1-2H3,(H,34,35)(H2,27,28,38)(H3,26,29,30,31,32,33) |
InChI Key |
QESBWEAXMQUJOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3Cl)NCCCNC(=S)NCCC(=O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SIRT5 Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a key mitochondrial NAD+-dependent deacylase, has emerged as a significant therapeutic target in oncology and metabolic diseases. This technical guide provides a comprehensive analysis of the mechanism of action of SIRT5 inhibitor 9, also identified as compound 14 in recent literature. This document consolidates the available quantitative data, detailed experimental methodologies, and visual representations of its inhibitory action and interaction with SIRT5. The inhibitor demonstrates a competitive mode of action with respect to the SIRT5 substrate and exhibits moderate selectivity over other sirtuin isoforms. This guide is intended to serve as a crucial resource for researchers engaged in the development of novel SIRT5-targeted therapeutics.
Introduction
Sirtuin 5 (SIRT5) is a member of the class III histone deacetylases (HDACs) and is primarily localized in the mitochondria. Unlike other sirtuins, SIRT5 shows weak deacetylase activity but is a potent desuccinylase, demalonylase, and deglutarylase.[1] Through these activities, SIRT5 regulates key metabolic pathways, including the urea cycle, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[1] Its role in cellular metabolism has implicated it in the pathophysiology of various cancers and metabolic disorders, making it an attractive target for therapeutic intervention.[2]
This compound (compound 14) is a novel, nonpeptide, small-molecule inhibitor designed to target the enzymatic activity of SIRT5.[2] This guide details its core mechanism of action, providing a technical foundation for further research and development.
Core Mechanism of Action
This compound functions as a substrate-competitive inhibitor of SIRT5.[1][2] This mode of action signifies that the inhibitor directly competes with the native acyl-lysine substrates for binding to the active site of the SIRT5 enzyme. By occupying the active site, the inhibitor prevents the binding and subsequent deacylation of SIRT5's protein targets.
Binding Mode and Molecular Interactions
Molecular docking studies have elucidated the putative binding mode of this compound within the catalytic pocket of the enzyme. The inhibitor is predicted to form key interactions with amino acid residues that are crucial for substrate recognition and catalysis. Specifically, it is hypothesized to interact with Tyr102 and Arg105, two residues that form a pocket responsible for binding the negatively charged acyl groups of SIRT5's substrates.[1] The interaction with these residues is a critical determinant of the inhibitor's potency and its competitive mechanism.
dot
Caption: Competitive binding of Inhibitor 9 and substrate to the SIRT5 active site.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantitatively characterized through in vitro enzymatic assays.
| Parameter | Value | Description | Reference |
| IC50 (SIRT5) | 4.07 µM | The half-maximal inhibitory concentration against human SIRT5 enzymatic activity. | [1][2] |
| Selectivity | Moderately selective | Shows inhibitory activity against SIRT5 with less potent effects on SIRT1, SIRT2, and SIRT3. | [1][2] |
| Mechanism | Substrate-competitive | Competes with the acyl-lysine substrate for binding to the SIRT5 active site. | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
SIRT5 Enzymatic Inhibition Assay
This protocol describes a continuous, fluorescence-based assay to determine the inhibitory activity of compounds against SIRT5.
-
Reagents and Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic substrate (e.g., a succinylated peptide with an aminomethylcoumarin (AMC) group)
-
NAD+
-
Trypsin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (compound 14)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the SIRT5 enzyme, the fluorogenic substrate, and NAD+.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the deacylation reaction and develop the fluorescent signal by adding a solution of trypsin. Trypsin cleaves the deacylated substrate, releasing the fluorescent AMC group.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
dot
Caption: Logic for determining the mechanism of enzyme inhibition.
Sirtuin Selectivity Assays
This protocol is to assess the specificity of the inhibitor for SIRT5 over other sirtuin isoforms.
-
Reagents and Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Specific fluorogenic substrates for SIRT1, SIRT2, and SIRT3.
-
All other reagents as in the SIRT5 assay.
-
-
Procedure:
-
Perform the enzymatic inhibition assay as described for SIRT5, but substitute the SIRT5 enzyme and substrate with the corresponding reagents for SIRT1, SIRT2, and SIRT3.
-
Use the same concentrations of this compound as in the SIRT5 assay.
-
Calculate the percent inhibition for each sirtuin isoform.
-
Compare the IC50 values obtained for SIRT1, SIRT2, and SIRT3 with that of SIRT5 to determine the selectivity profile.
-
Downstream Signaling Pathways and Cellular Effects
The substrate-competitive inhibition of SIRT5 by inhibitor 9 is expected to lead to the hyperacylation (specifically, hypersuccinylation, hypermalonylation, and hyperglutarylation) of mitochondrial proteins. This can modulate various metabolic pathways. For example, SIRT5 is known to desuccinylate and regulate the activity of enzymes in the TCA cycle, such as succinate dehydrogenase (SDH). I[1]nhibition of SIRT5 would therefore be expected to alter TCA cycle flux. Further research is required to fully elucidate the downstream cellular consequences of treatment with this compound.
dot
Caption: Hypothesized impact of this compound on cellular pathways.
Conclusion
This compound (compound 14) is a valuable research tool for studying the biological roles of SIRT5. Its substrate-competitive mechanism of action and moderate selectivity provide a solid basis for further optimization and development. The experimental protocols detailed in this guide offer a framework for the continued investigation of this and other novel SIRT5 inhibitors. Future studies should focus on elucidating its effects in cellular and in vivo models to fully understand its therapeutic potential.
References
The Discovery and Synthesis of SIRT5 Inhibitor 9 (Compound 14): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a primary mitochondrial protein deacylase, has emerged as a significant therapeutic target for a range of metabolic diseases and cancers. Its primary role in removing succinyl, malonyl, and glutaryl groups from lysine residues makes it a critical regulator of cellular metabolism. This technical guide provides an in-depth overview of the discovery and synthesis of a novel pyrazolone-based SIRT5 inhibitor, designated as compound 14. This document details the quantitative inhibitory data, a comprehensive experimental protocol for its synthesis and enzymatic evaluation, and visualizes the relevant biological and experimental workflows.
Introduction to SIRT5 Inhibition
Sirtuin 5 is a member of the sirtuin family of NAD+-dependent protein deacylases. Unlike other sirtuins, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase activity. Through these activities, SIRT5 regulates key metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis.[1][2] Dysregulation of SIRT5 has been implicated in various pathologies, making the development of potent and selective inhibitors a key focus for therapeutic intervention.
Discovery of SIRT5 Inhibitor 9 (Compound 14)
Compound 14 was identified through the screening of a 5000-compound library as a novel, selective inhibitor of SIRT5.[3] It features a pyrazolone functional group, which forms the core of its chemical structure.
Quantitative Inhibitory Data
The inhibitory potency of compound 14 against SIRT5 and its selectivity over other sirtuin isoforms were determined using a fluorogenic enzymatic assay. The key quantitative data are summarized in the table below.
| Compound | Target | IC50 (μM) | Selectivity (over SIRT1, SIRT2, SIRT3) | Mechanism of Inhibition |
| Compound 14 | SIRT5 | 4.07 | Moderate | Substrate-Competitive |
Table 1: Summary of Quantitative Data for this compound (Compound 14).[4]
Experimental Protocols
Synthesis of this compound (Compound 14)
The synthesis of compound 14, chemically known as 4-(2-(4-chlorobenzoyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, follows a multi-step synthetic route. Below is a representative protocol based on established methods for pyrazolone synthesis.
dot
Caption: Synthetic workflow for this compound (Compound 14).
Materials:
-
4-sulfamoylphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Ethanol
-
4-chlorobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 5-methyl-1-(4-sulfamoylphenyl)-1H-pyrazol-3(2H)-one.
-
To a solution of 4-sulfamoylphenylhydrazine hydrochloride (1 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.2 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pyrazolone intermediate.
-
-
Step 2: Synthesis of Compound 14.
-
Dissolve the intermediate from Step 1 (1 mmol) in pyridine (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain this compound (compound 14).
-
SIRT5 Enzymatic Inhibition Assay
The inhibitory activity of compound 14 against SIRT5 is determined using a fluorogenic assay based on the desuccinylation of a synthetic substrate.
dot
Caption: Workflow for the fluorogenic SIRT5 inhibition assay.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic substrate: Z-Lys(Succinoyl)-AMC (Z-Succinoyl-L-lysine 7-amido-4-methylcoumarin)
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Trypsin
-
Compound 14 (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of compound 14 in DMSO.
-
In a 384-well plate, add 5 µL of the assay buffer.
-
Add 0.5 µL of the compound 14 dilution (or DMSO for control).
-
Add 2 µL of SIRT5 enzyme (final concentration ~1 µM).
-
Initiate the reaction by adding a mixture of Z-Lys(Succinoyl)-AMC (final concentration ~20 µM) and NAD+ (final concentration ~1 mM).
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the fluorescent signal by adding 10 µL of a solution containing trypsin.
-
Incubate for an additional 30 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of compound 14 and determine the IC50 value by fitting the data to a dose-response curve.
SIRT5 Signaling Pathway: Regulation of the Urea Cycle
SIRT5 plays a crucial role in the regulation of the urea cycle, a key metabolic pathway for the detoxification of ammonia. One of the primary targets of SIRT5 in this pathway is carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme.[5][6][7] SIRT5 desuccinylates and activates CPS1, thereby promoting the conversion of ammonia to urea.[8][9] Inhibition of SIRT5 by compound 14 would be expected to decrease the activity of CPS1, leading to a reduction in urea cycle efficiency.
dot
Caption: SIRT5-mediated regulation of the urea cycle via CPS1 desuccinylation.
Conclusion
This compound (compound 14) represents a valuable chemical tool for studying the biological functions of SIRT5 and serves as a promising starting point for the development of therapeutics targeting metabolic disorders and cancer. The pyrazolone scaffold has been identified as a viable core for potent and selective SIRT5 inhibition. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and chemical biology. Further optimization of compound 14 could lead to the development of clinical candidates with improved potency and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
- 6. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 7. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SIRT5 in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized within the mitochondrial matrix. Unlike other sirtuins, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase activity. This unique enzymatic profile positions SIRT5 as a critical regulator of cellular metabolism, influencing a diverse array of pathways by removing negatively charged acyl modifications from lysine residues of target proteins. Dysregulation of SIRT5 has been implicated in various metabolic disorders and cancers, making it a compelling target for therapeutic development. This guide provides an in-depth technical overview of the core biological roles of SIRT5 in key metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of associated signaling and experimental workflows.
Core Biological Roles of SIRT5 in Metabolism
SIRT5's primary function is to modulate the activity of metabolic enzymes through the removal of specific acyl-lysine modifications. These post-translational modifications (PTMs) can alter a protein's conformation, activity, and interactions with other molecules. By catalyzing the removal of succinyl, malonyl, and glutaryl groups, SIRT5 plays a pivotal role in the regulation of several key metabolic processes.
Urea Cycle
SIRT5 is a key regulator of the urea cycle, the primary pathway for the detoxification of ammonia in mammals. The rate-limiting enzyme of this cycle, carbamoyl phosphate synthetase 1 (CPS1), is a major target of SIRT5.
-
Mechanism of Action: SIRT5 deacetylates and desuccinylates CPS1, leading to its activation.[1][2] This enhances the conversion of ammonia and bicarbonate into carbamoyl phosphate, the first committed step of the urea cycle. During periods of fasting or high-protein intake, increased levels of NAD+ in the mitochondria activate SIRT5, which in turn upregulates CPS1 activity to cope with the increased amino acid catabolism and ammonia production.[1][2]
-
Physiological Significance: In SIRT5 knockout (KO) mice, the activity of CPS1 is reduced, and these animals exhibit hyperammonemia, especially under fasting conditions.[1][2] This highlights the critical role of SIRT5 in maintaining ammonia homeostasis.
Fatty Acid Oxidation
SIRT5 plays a significant role in the regulation of fatty acid oxidation (FAO), a crucial process for energy production, particularly in the heart and liver.
-
Mechanism of Action: SIRT5 desuccinylates and activates several enzymes involved in FAO. One key target is the enoyl-CoA hydratase, short chain, 1 (ECHS1), also known as enoyl-CoA hydratase, alpha-subunit (ECHA).[3] Desuccinylation of ECHA by SIRT5 enhances its enzymatic activity. SIRT5 also desuccinylates very long-chain acyl-CoA dehydrogenase (VLCAD) and hydroxyacyl-CoA dehydrogenase (HADH), further promoting the breakdown of fatty acids.[3]
-
Physiological Significance: SIRT5-deficient mice exhibit impaired fatty acid metabolism, leading to reduced ATP production in the heart under conditions of metabolic stress, such as fasting or exercise.[3] This can result in the development of hypertrophic cardiomyopathy.[3]
Glycolysis and Gluconeogenesis
SIRT5 has been shown to regulate enzymes involved in both glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose).
-
Mechanism of Action: SIRT5 is a global regulator of lysine malonylation.[4] It demalonylates and activates glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme.[4] This demalonylation enhances glycolytic flux. Conversely, SIRT5 has also been implicated in the regulation of gluconeogenic enzymes.
-
Physiological Significance: Primary hepatocytes from SIRT5 knockout mice show a significant decrease in glycolytic flux.[4] This suggests that SIRT5 plays a role in promoting glucose utilization through glycolysis.
Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a central metabolic hub, and SIRT5 regulates several of its key enzymes.
-
Mechanism of Action: SIRT5 desuccinylates and can either activate or inhibit TCA cycle enzymes depending on the specific protein and context. For instance, SIRT5 has been reported to desuccinylate and activate isocitrate dehydrogenase 2 (IDH2).[3] However, some studies suggest that SIRT5-mediated desuccinylation can impair the activity of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[3]
-
Physiological Significance: The regulation of the TCA cycle by SIRT5 highlights its role in modulating cellular energy production and biosynthetic pathways that emanate from the cycle.
Ketogenesis
During periods of prolonged fasting or low carbohydrate intake, the liver produces ketone bodies as an alternative energy source for extrahepatic tissues. SIRT5 is involved in regulating this process.
-
Mechanism of Action: SIRT5 desuccinylates and activates 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), a rate-limiting enzyme in ketone body synthesis.[3]
-
Physiological Significance: The activation of HMGCS2 by SIRT5 facilitates the production of ketone bodies, providing a critical energy supply during metabolic stress.
Oxidative Stress Response
SIRT5 also contributes to the cellular defense against oxidative stress by regulating enzymes involved in reactive oxygen species (ROS) detoxification.
-
Mechanism of Action: SIRT5 can desuccinylate superoxide dismutase 1 (SOD1), a key antioxidant enzyme.[3]
-
Physiological Significance: By modulating the activity of antioxidant enzymes, SIRT5 helps to maintain redox homeostasis and protect cells from oxidative damage.
Quantitative Data on SIRT5's Metabolic Roles
The following tables summarize quantitative data from studies investigating the effects of SIRT5 on various metabolic parameters.
Table 1: Effect of SIRT5 on Protein Acylation
| Protein | Acyl Modification | Tissue/Cell Type | Fold Change in SIRT5 KO vs. WT | Reference(s) |
| Global Mitochondrial Proteins | Succinylation | Mouse Liver | Increased | [5] |
| Global Mitochondrial Proteins | Malonylation | Mouse Liver | Increased | [4] |
| CPS1 | Acetylation | Mouse Liver | Increased | [1] |
| CPS1 | Succinylation | Mouse Liver | Increased | [4] |
| ECHA | Succinylation | Mouse Heart | Increased | [3] |
| GAPDH | Malonylation | Mouse Liver | Increased | [4] |
Table 2: Effect of SIRT5 on Enzyme Activity
| Enzyme | Metabolic Pathway | Tissue/Cell Type | Change in Activity in SIRT5 KO vs. WT | Reference(s) |
| CPS1 | Urea Cycle | Mouse Liver | Decreased | [1][2] |
| ECHA | Fatty Acid Oxidation | Mouse Heart | Decreased | [3] |
| GAPDH | Glycolysis | Mouse Hepatocytes | Decreased | [4] |
| HMGCS2 | Ketogenesis | Mouse Liver | Decreased | [3] |
Table 3: Effect of SIRT5 on Metabolic Flux and Metabolite Levels
| Metabolic Process/Metabolite | Pathway | Tissue/Cell Type | Change in SIRT5 KO vs. WT | Reference(s) |
| Glycolytic Flux | Glycolysis | Mouse Hepatocytes | Decreased | [4] |
| Blood Ammonia | Urea Cycle | Mouse | Increased (during fasting) | [1][2] |
| Long-chain Acyl-CoAs | Fatty Acid Oxidation | Mouse Heart | Increased | [3] |
| ATP Levels | Energy Metabolism | Mouse Heart | Decreased (under stress) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the biological functions of SIRT5.
Immunoprecipitation (IP) of Acylated Proteins
This protocol is for the enrichment of proteins with specific acyl-lysine modifications from cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Anti-pan-acetyl-lysine, anti-pan-succinyl-lysine, or anti-pan-malonyl-lysine antibody conjugated to agarose beads
-
IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and deacetylase inhibitors)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Lysate Preparation: Lyse cells or tissues in IP Lysis/Wash Buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with unconjugated agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the acyl-lysine specific antibody-conjugated beads to the lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold IP Lysis/Wash Buffer.
-
Elution: Elute the bound proteins from the beads using Elution Buffer. If using a low pH elution buffer, neutralize the eluate with Neutralization Buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Mass Spectrometry for Identification and Quantification of Acyl-PTMs
This protocol outlines a general workflow for the analysis of acylated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Protein Digestion:
-
Peptide Desalting:
-
Acylated Peptide Enrichment (as described in Protocol 1).
-
LC-MS/MS Analysis:
-
Resuspend the enriched peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the peptides onto a reverse-phase analytical column (e.g., C18) connected to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).[10]
-
Separate the peptides using a linear gradient of increasing organic solvent (e.g., acetonitrile) concentration.[10]
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 spectra followed by MS2 fragmentation spectra of the most abundant peptide ions.[11]
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.
-
Specify the acyl modifications of interest (e.g., acetylation, succinylation, malonylation) as variable modifications in the search parameters.
-
Perform label-free or label-based quantification to determine the relative abundance of acylated peptides between different samples.
-
In Vitro SIRT5 Deacylation Assay
This assay measures the enzymatic activity of recombinant SIRT5 against a specific acylated substrate.
Materials:
-
Recombinant human SIRT5 protein
-
Acylated peptide substrate (e.g., a synthetic peptide with a succinylated lysine residue)
-
NAD+
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (for fluorometric or colorimetric detection)
Procedure:
-
Reaction Setup: In a microplate, combine the SIRT5 Assay Buffer, NAD+, and the acylated peptide substrate.
-
Enzyme Addition: Initiate the reaction by adding recombinant SIRT5 to the wells. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the developer solution according to the manufacturer's instructions for the specific assay kit (e.g., a fluorometric assay that detects the deacetylated product).
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the SIRT5 activity based on the change in signal compared to the no-enzyme control.
Metabolic Flux Analysis using Stable Isotope Tracing
This advanced technique measures the rate of metabolic reactions in living cells or organisms.
Procedure:
-
Isotope Labeling: Culture cells or administer to an animal a metabolic substrate containing a stable isotope (e.g., 13C-labeled glucose or 15N-labeled glutamine).[12]
-
Sample Collection: After a defined period of labeling, harvest the cells or tissues and quench metabolism rapidly (e.g., with liquid nitrogen).[13]
-
Metabolite Extraction: Extract the metabolites from the samples using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Metabolite Analysis: Analyze the isotopic enrichment of downstream metabolites using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[13]
-
Flux Calculation: Use metabolic flux analysis software to calculate the rates of metabolic pathways based on the pattern of isotope incorporation into different metabolites.[13]
Visualization of SIRT5-Regulated Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to SIRT5.
Caption: SIRT5 regulation of the Urea Cycle.
Caption: SIRT5 regulation of Fatty Acid Oxidation.
Caption: Workflow for Acyl-Proteomics.
Conclusion
SIRT5 is a multifaceted regulator of metabolism, with its primary role centered on the deacylation of key metabolic enzymes. Its desuccinylase, demalonylase, and deglutarylase activities are critical for the proper functioning of the urea cycle, fatty acid oxidation, glycolysis, and other central metabolic pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the roles of SIRT5 in health and disease and to explore its potential as a therapeutic target. The continued investigation into the expanding landscape of SIRT5 substrates and their regulation will undoubtedly provide deeper insights into the intricate network of metabolic control.
References
- 1. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. immunechem.com [immunechem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3.2. Peptide desalting using C18 column [bio-protocol.org]
- 5. QExactive PRM settings?: /home/support [skyline.ms]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.co.uk]
- 7. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 9. med.cuhk.edu.cn [med.cuhk.edu.cn]
- 10. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Validation of SIRT5 Inhibitor 9 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent lysine deacylase, has emerged as a compelling therapeutic target in oncology. Its primary role in removing negatively charged acyl groups—such as succinyl, malonyl, and glutaryl—from lysine residues places it at the center of metabolic regulation. Dysregulation of SIRT5 has been implicated in the metabolic reprogramming that fuels cancer cell proliferation and survival. This guide focuses on the target validation of "SIRT5 inhibitor 9," a moderately selective and substrate-competitive inhibitor of SIRT5. We provide a comprehensive overview of its mechanism of action, key signaling pathways, and detailed protocols for its validation in a cancer cell context.
Introduction to SIRT5 in Cancer
SIRT5 is a class III histone deacetylase with robust desuccinylase, demalonylase, and deglutarylase activity.[1][2] Its role in cancer is multifaceted and context-dependent, acting as both a tumor promoter and a suppressor.[3][4]
-
As a Tumor Promoter: SIRT5 can enhance the Warburg effect by stimulating glycolysis and restricting the tricarboxylic acid (TCA) cycle.[2] It achieves this by modulating the activity of key metabolic enzymes such as pyruvate kinase M2 (PKM2), succinate dehydrogenase (SDHA), and isocitrate dehydrogenase 2 (IDH2).[2][5] By promoting metabolic reprogramming, SIRT5 helps cancer cells meet the anabolic demands of rapid proliferation.[2]
-
As a Tumor Suppressor: In some contexts, SIRT5 can inhibit tumor growth. For instance, it can suppress the Warburg effect and increase protection against reactive oxygen species (ROS).[4]
Given its pivotal role in cancer metabolism, selective inhibition of SIRT5 presents a promising therapeutic strategy.
Overview of this compound (Compound 14)
This compound, also referred to as compound 14 in some literature, is a substrate-competitive inhibitor of SIRT5. Its primary biochemical characteristic is its ability to block the deacylase activity of SIRT5.
Data Presentation: Biochemical and Cellular Activity
| Parameter | This compound (Compound 14) | Representative SIRT5 Inhibitor (e.g., MC3482) | Reference |
| Biochemical Potency | |||
| IC50 (SIRT5 desuccinylase activity) | 4.07 µM | < 50% inhibition at 100 µM | [6] |
| Cellular Activity | |||
| Effect on Cell Proliferation (e.g., GI50 in MDA-MB-231 cells) | Data not available | Inhibition of cell proliferation observed | [2] |
| Increase in Global Succinylation | Data not available | Increased succinylation of mitochondrial proteins | [7] |
| Impact on Lactate Production | Data not available | Altered lactate production, indicative of glycolytic shift | [8] |
Key Signaling Pathways Involving SIRT5
SIRT5 is a critical node in several signaling pathways that are fundamental to cancer cell biology. Understanding these pathways is crucial for elucidating the mechanism of action of SIRT5 inhibitors.
Regulation of Glycolysis and TCA Cycle
SIRT5 directly influences cellular energy metabolism by regulating key enzymes in glycolysis and the TCA cycle. By desuccinylating and altering the activity of enzymes like PKM2 and SDHA, SIRT5 can shift the balance between aerobic glycolysis and oxidative phosphorylation.[2]
Interaction with PI3K/AKT Signaling
Recent evidence suggests a crosstalk between SIRT5 and the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival. SIRT5 has been shown to directly inhibit the PI3K/AKT pathway, and loss of SIRT5 can lead to its activation.[9]
Experimental Protocols for Target Validation
Validating the engagement and downstream effects of this compound in cancer cells requires a suite of robust experimental techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7, A549) to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). A recommended starting point for SIRT5 is a gradient centered around its predicted melting temperature.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Quantification of Soluble SIRT5:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by Western Blot using a SIRT5-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble SIRT5 against temperature to generate melt curves for both inhibitor-treated and vehicle-treated samples.
-
The difference in the melting temperature (Tm) between the two curves (ΔTm) indicates target engagement.
-
Western Blot Analysis of Protein Succinylation
Inhibition of SIRT5 is expected to increase the succinylation of its substrate proteins. This can be assessed by immunoprecipitation followed by Western Blotting.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
-
Immunoprecipitation (IP) of Target Protein (e.g., SDHA):
-
Incubate cell lysates with an antibody specific for a known SIRT5 substrate (e.g., SDHA).
-
Pull down the antibody-protein complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a pan-succinyl-lysine antibody to detect changes in succinylation.
-
Re-probe the membrane with an antibody against the target protein (e.g., SDHA) as a loading control.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP can be used to validate the interaction of SIRT5 with its known binding partners, and to see if inhibitor 9 disrupts these interactions.
Protocol:
-
Cell Lysis:
-
Lyse cells treated with or without this compound in a gentle lysis buffer to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against SIRT5 or a known interacting partner (e.g., ACAT1).
-
Pull down the antibody-protein complexes with Protein A/G beads.
-
-
Western Blotting:
-
Elute the co-immunoprecipitated complexes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the expected interacting proteins.
-
Metabolic Assays
To assess the functional consequences of SIRT5 inhibition, metabolic assays such as measuring lactate production can be performed.
Protocol (Lactate Production):
-
Cell Culture and Treatment:
-
Seed cancer cells in a multi-well plate and treat with a dose-range of this compound.
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24-48 hours), collect the cell culture medium.
-
-
Lactate Measurement:
-
Use a commercially available lactate assay kit to measure the concentration of lactate in the medium.
-
-
Data Normalization:
-
Normalize the lactate concentration to the cell number or total protein content.
-
Conclusion
The target validation of this compound in cancer cells is a critical step in its development as a potential therapeutic agent. The experimental framework provided in this guide, encompassing target engagement, downstream signaling effects, and functional metabolic outcomes, offers a robust approach for researchers in the field. While specific quantitative data for this inhibitor remains to be fully elucidated, the provided protocols and pathway analyses serve as a comprehensive roadmap for its preclinical evaluation. The continued investigation of SIRT5 inhibitors will undoubtedly provide valuable insights into the metabolic vulnerabilities of cancer and pave the way for novel therapeutic strategies.
References
- 1. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of SIRT5 in cancer. Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 inhibits glycolysis and nasal type extranodal NK/T cell lymphoma cell proliferation by catalyzing the desuccinylation of glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Substrate Competition of SIRT5 Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent protein deacylase primarily located in the mitochondria. It plays a pivotal role in regulating cellular metabolism by removing negatively charged acyl groups—such as succinyl, malonyl, and glutaryl—from lysine residues on substrate proteins.[1][2] This function implicates SIRT5 in numerous physiological and pathological processes, including the urea cycle, fatty acid oxidation, glycolysis, and oxidative stress responses, making it an attractive therapeutic target for various diseases, including cancer and metabolic disorders.[1][2][3] The development of potent and selective SIRT5 inhibitors is a key focus of current research. A predominant strategy involves designing molecules that compete with the enzyme's natural acyl-lysine substrates. This guide provides a detailed examination of the principles, quantitative data, and experimental methodologies related to the substrate-competitive inhibition of SIRT5.
The Enzymatic Mechanism of SIRT5
SIRT5 is unique among human sirtuins for its strong preference for substrates with negatively charged acyl modifications, a characteristic attributed to specific residues, notably Tyr102 and Arg105, within its substrate-binding pocket.[2][4] The catalytic process begins with the binding of both the acylated substrate and the NAD⁺ cofactor to the enzyme's active site, which is located in a cleft between a Rossmann fold domain and a Zn²⁺-binding domain.[1][5][6][7] Following substrate binding, SIRT5 catalyzes the deacylation reaction, releasing the deacylated protein, nicotinamide, and O-acyl-ADP-ribose.
Substrate-Competitive Inhibition of SIRT5
Substrate-competitive inhibitors are designed to bind to the active site of SIRT5, directly competing with the endogenous succinyl-, malonyl-, or glutaryl-lysine substrates.[5][6] This mechanism is a favored strategy for achieving inhibitor selectivity. While the NAD⁺ binding pocket is highly conserved across all seven human sirtuins, the substrate-binding site of SIRT5 possesses unique structural features that can be exploited for targeted inhibitor design.[2] By mimicking the binding characteristics of natural substrates, these inhibitors can effectively block the enzyme's deacylase activity.[8]
Kinetic analyses have confirmed that numerous potent SIRT5 inhibitors act via a substrate-competitive mechanism.[5][6][8] These compounds occupy the lysine-substrate binding site, often forming hydrogen bonds and electrostatic interactions with key residues.[5][6][8] This mode of action prevents the natural substrate from binding and thereby inhibits the deacylation reaction.
Caption: Mechanism of SIRT5 substrate-competitive inhibition.
Quantitative Analysis of SIRT5 Inhibitors
The potency and selectivity of various substrate-competitive inhibitors have been characterized through extensive biochemical assays. The half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) are key metrics used to quantify their efficacy.
Table 1: Potency of Selected Substrate-Competitive SIRT5 Inhibitors
| Compound/Inhibitor | Type | IC₅₀ / Kᵢ | Selectivity Notes | Reference |
|---|---|---|---|---|
| Compound 10 | 3-thioureidopropanoic acid derivative | 5.38 µM (IC₅₀) | Moderate selectivity over SIRT1-3. | [8] |
| Compound 14 | 3-thioureidopropanoic acid derivative | 4.07 µM (IC₅₀) | Moderate selectivity over SIRT1-3. | [8] |
| Compound 43 | (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative | 5.59 µM (IC₅₀) | Selective over SIRT2/6. | [3][9] |
| H3K9TSu | Thiosuccinyl peptide | 5 µM (IC₅₀) | Highly selective; no inhibition of SIRT1-3 at 100 µM. | [10] |
| Compound 37 | Peptide derivative | 4.3 µM (Kᵢ) | Good selectivity over SIRT1/2/3 (Kᵢ > 50 µM). | [9] |
| Compound 39 | CPS1-related derivative | 15.4 nM (IC₅₀) | Not specified. | [9] |
| Balsalazide | Azo-pro-drug | 3.9 µM (IC₅₀) | Subtype-selective for SIRT5. | [1] |
| Suramin | Polysulfonated naphthylurea | 25 µM (IC₅₀) | Non-selective; also inhibits SIRT1-3. |[10] |
Table 2: Kinetic Parameters of SIRT5 and Variants with a Succinyl-Fluorophore Substrate
| SIRT5 Variant | Kₘ (Succinyl-Substrate) | Kₘ (NAD⁺) | Catalytic Efficiency (K꜀ₐₜ/Kₘ) vs. WT | Reference |
|---|---|---|---|---|
| Wild-Type (WT) | Baseline | Baseline | 100% | [11] |
| P114T Mutant | 74% higher than WT | 53% higher than WT | 42% lower than WT | [11] |
| L128V Mutant | 30% higher than WT | Not specified | 20% lower than WT |[11] |
Experimental Protocols
Fluorometric Deacylase Assay for IC₅₀ Determination
This method is widely used to screen for SIRT5 inhibitors and determine their potency by measuring the fluorescence generated from a deacylated substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic acylated peptide substrate (e.g., Fluor-de-Lys-succinyl)
-
NAD⁺
-
Developer solution (containing a protease, e.g., Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test inhibitors (dissolved in DMSO)
-
Microplate reader (fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Mixture: In a 96-well microplate, add the SIRT5 enzyme, the fluorogenic succinylated substrate, and NAD⁺ to the assay buffer.
-
Initiation of Inhibition: Add the diluted test inhibitor to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Development: Stop the SIRT5 reaction and initiate the development reaction by adding the developer solution. The developer's protease cleaves the deacylated substrate, releasing a fluorophore.
-
Fluorescence Measurement: Incubate for a further 15-30 minutes at 37°C. Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Kinetic Analysis for Determining Inhibition Mechanism
To confirm substrate competition, enzymatic reactions are performed with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Set up the fluorometric assay as described above.
-
Create a matrix of reaction conditions with several fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the acylated peptide substrate over a range (e.g., 0.5 to 10 times the Kₘ value). Keep the NAD⁺ concentration constant and saturating.
-
Measure the initial reaction velocities (rates) for each condition.
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Generate a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/velocity against 1/[substrate]. For a substrate-competitive inhibitor, the resulting lines will intersect on the y-axis, showing an increase in the apparent Kₘ with no change in Vₘₐₓ.[10]
Caption: Experimental workflow for SIRT5 inhibitor screening.
Conclusion
Understanding the substrate-competitive mechanism is fundamental to the rational design of next-generation SIRT5 inhibitors. By targeting the unique features of the substrate-binding pocket, researchers can develop highly potent and selective molecules. The quantitative data and experimental protocols outlined in this guide serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics targeting SIRT5, paving the way for new treatments in oncology and metabolic disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hub.hku.hk [hub.hku.hk]
- 5. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 7. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT5 variants from patients with mitochondrial disease are associated with reduced SIRT5 stability and activity, but not with neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
The Core of SIRT5 Inhibition: A Technical Guide to SIRT5 Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, has emerged as a significant therapeutic target, particularly in oncology. Its primary role in regulating mitochondrial metabolism through the desuccinylation, demalonylation, and deglutarylation of key enzymes positions it as a critical node in cancer cell bioenergetics and survival. This technical guide provides an in-depth overview of a specific and potent SIRT5 inhibitor, designated as SIRT5 Inhibitor 9 (also known as compound 14). We will delve into its fundamental molecular characteristics, its mechanism of action, and detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of sirtuin biology and the development of novel anti-cancer therapeutics.
Introduction to SIRT5 and Its Role in Cancer
Sirtuin 5 is a Class III histone deacetylase primarily localized in the mitochondria. Unlike other sirtuins, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activity, with comparatively weak deacetylase activity.[1] This specificity allows it to regulate a unique set of metabolic enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and nitrogen metabolism.[2][3]
In various cancers, SIRT5 is often overexpressed and plays a context-dependent role, acting as either a tumor promoter or suppressor.[4][5] Its tumor-promoting functions are frequently linked to its ability to reprogram cancer cell metabolism to support rapid proliferation and mitigate oxidative stress.[2][6] By removing succinyl, malonyl, and glutaryl groups from lysine residues of metabolic enzymes, SIRT5 can modulate their activity to favor anabolic processes and maintain cellular redox homeostasis, thereby contributing to cancer cell survival and growth.[2][7] Given its pivotal role in cancer metabolism, the development of potent and selective SIRT5 inhibitors represents a promising therapeutic strategy.
This compound: Molecular Profile
This compound, also identified as compound 14, is a competitive inhibitor of SIRT5.[8] Its key molecular and inhibitory characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H29ClN8O4S | [8] |
| Molecular Weight | 561.06 g/mol | [8] |
| IC50 (SIRT5) | 4.07 μM | [8] |
| Mechanism of Action | Substrate-Competitive | [8] |
Table 1: Molecular and Inhibitory Properties of this compound
Signaling Pathways Modulated by SIRT5 Inhibition
Inhibition of SIRT5 by compounds like this compound can have profound effects on multiple signaling pathways that are critical for cancer cell proliferation and survival. The primary mechanism involves the hyperacetylation and hyper-succinylation of SIRT5 target proteins, leading to alterations in their function.
References
- 1. amsbio.com [amsbio.com]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. abcam.com [abcam.com]
The Pivotal Role of SIRT5 in Desuccinylation and Demalonylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine deacylase family, has emerged as a critical regulator of cellular metabolism. Predominantly localized in the mitochondria, SIRT5 exhibits robust desuccinylase and demalonylase activities, far exceeding its weak deacetylase activity. This enzymatic specificity allows SIRT5 to modulate a diverse array of metabolic pathways, including the urea cycle, fatty acid oxidation, glycolysis, and the tricarboxylic acid (TCA) cycle. By removing succinyl and malonyl groups from lysine residues on target proteins, SIRT5 alters their function, thereby adapting cellular metabolism to nutrient availability and stress conditions. This technical guide provides an in-depth overview of the core functions of SIRT5, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its intricate signaling networks.
Biochemical Mechanism of SIRT5-Mediated Deacylation
SIRT5 catalyzes the removal of acyl groups from lysine residues in a two-step process that is dependent on the co-substrate NAD+. The reaction begins with the binding of the acylated substrate and NAD+ to the enzyme's active site. A key structural feature of SIRT5 is the presence of tyrosine (Tyr102) and arginine (Arg105) residues in its acyl-binding pocket, which creates a favorable environment for negatively charged acyl groups like succinyl and malonyl moieties.[1][2] The catalytic mechanism, similar to other sirtuins, involves the cleavage of NAD+ and the formation of an O-alkylamidate intermediate. This is followed by the release of the deacylated lysine, nicotinamide, and 2'-O-acyl-ADP-ribose.[3][4]
Quantitative Analysis of SIRT5 Enzymatic Activity
The catalytic efficiency of SIRT5 varies significantly depending on the acyl group. It is a highly efficient desuccinylase and demalonylase, while its deacetylase activity is considerably weaker.[3][5] This substrate preference is critical for its biological function, allowing it to specifically regulate pathways where succinylation and malonylation are prevalent post-translational modifications.
Table 1: Kinetic Parameters of SIRT5 for Various Acylated Peptides
| Peptide Sequence | Acyl Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| H3K9 | Acetyl | 190 ± 30 | 0.003 ± 0.0002 | 16 | [6] |
| H3K9 | Malonyl | 46 ± 8 | 0.17 ± 0.01 | 3758 | [6] |
| H3K9 | Succinyl | 23 ± 4 | 0.32 ± 0.02 | 13995 | [6] |
| CPS1-derived | Acetyl | N/A | N/A | 16 | [6] |
| CPS1-derived | Malonyl | N/A | N/A | 3758 | [6] |
| CPS1-derived | Succinyl | N/A | N/A | 13995 | [6] |
| CPS1-derived | Glutaryl | N/A | N/A | 18699 | [6] |
Note: N/A indicates that the specific Km and kcat values were not provided in the cited source, but the catalytic efficiency (kcat/Km) was reported.
Key Metabolic Pathways Regulated by SIRT5
SIRT5's primary role is to modulate metabolic networks in response to cellular energy status. It achieves this by deacylating key enzymes in central metabolic pathways.
Urea Cycle
SIRT5 plays a crucial role in ammonia detoxification by regulating the urea cycle. It interacts with and deacetylates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in this pathway.[7][8] Deacetylation of CPS1 by SIRT5 enhances its enzymatic activity, leading to more efficient removal of ammonia.[7][9] This is particularly important during fasting or high-protein diets when amino acid catabolism increases, leading to higher ammonia production.[8][9]
Fatty Acid Oxidation and Ketogenesis
SIRT5 is a significant regulator of fatty acid β-oxidation and the synthesis of ketone bodies.[10] Proteomic studies have revealed that numerous enzymes in these pathways are succinylated, and SIRT5 acts as the primary desuccinylase for these targets.[10] By removing succinyl groups, SIRT5 can modulate the activity of these enzymes to control fatty acid metabolism.
Glycolysis and TCA Cycle
SIRT5 also influences glucose metabolism by targeting enzymes in both glycolysis and the TCA cycle.[1][11] In glycolysis, SIRT5 has been shown to demalonylate and regulate the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[1][11] Within the TCA cycle, multiple enzymes are subject to succinylation, and SIRT5-mediated desuccinylation can impact their function, thereby controlling the flow of metabolites through this central hub of cellular metabolism.[12]
Experimental Protocols
In Vitro SIRT5 Activity Assay (Fluorometric)
This protocol describes a common method for measuring SIRT5 activity using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinyl-lysine coupled to a fluorophore)
-
NAD+
-
SIRT5 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (specific to the commercial kit)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing SIRT5 assay buffer, NAD+, and the fluorogenic substrate in each well of the 96-well plate.
-
Initiate the reaction by adding the SIRT5 enzyme to the wells. For control wells, add assay buffer without the enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate SIRT5 activity by subtracting the fluorescence of the control wells from the fluorescence of the enzyme-containing wells.
HPLC-Based SIRT5 Deacylation Assay
This method allows for the direct quantification of substrate and product, providing accurate kinetic data.[13][14]
Materials:
-
Recombinant human SIRT5 enzyme
-
Acylated peptide substrate (e.g., succinyl-H3K9)
-
NAD+
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
HPLC system with a C18 column
-
UV detector
Procedure:
-
Set up enzymatic reactions in microcentrifuge tubes containing reaction buffer, NAD+, and the acylated peptide substrate.
-
Initiate the reaction by adding the SIRT5 enzyme.
-
Incubate the reactions at 37°C for a defined time course.
-
Terminate the reactions by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the acylated (substrate) and deacylated (product) peptides using a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% TFA).
-
Detect the peptides by UV absorbance at 214 nm or 280 nm (if the peptide contains Trp or Tyr).
-
Quantify the peak areas of the substrate and product to determine the percentage of conversion and calculate the initial reaction velocity.
Identification of SIRT5 Substrates by Mass Spectrometry
This protocol outlines a general workflow for identifying novel SIRT5 substrates from complex biological samples.
Materials:
-
Cells or tissues of interest (e.g., wild-type vs. SIRT5 knockout)
-
Lysis buffer with protease and deacetylase inhibitors
-
Antibody against succinyl-lysine or malonyl-lysine conjugated to beads
-
Wash buffers
-
Elution buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Lyse cells or tissues to extract total protein.
-
Digest the proteome into peptides using trypsin.
-
Perform immunoprecipitation using the anti-succinyl-lysine or anti-malonyl-lysine antibody to enrich for acylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acylated peptides.
-
Analyze the eluted peptides by LC-MS/MS.
-
Identify the sequences of the acylated peptides and the sites of modification using database search algorithms.
-
Compare the abundance of specific acylated peptides between wild-type and SIRT5 knockout samples to identify bona fide SIRT5 substrates.
Drug Development Implications
The central role of SIRT5 in regulating metabolism has made it an attractive target for drug development, particularly in the context of metabolic diseases and cancer.[2] The development of small molecule inhibitors and activators of SIRT5 is an active area of research. Selective inhibitors could be beneficial in certain cancers that are dependent on SIRT5-mediated metabolic reprogramming. Conversely, activators of SIRT5 might hold therapeutic potential for metabolic disorders characterized by hyper-succinylation or hyper-malonylation. The detailed understanding of SIRT5's structure and enzymatic mechanism is crucial for the rational design of potent and specific modulators.
Conclusion
SIRT5 is a key metabolic regulator with potent desuccinylase and demalonylase activities. Its ability to control fundamental cellular processes, including the urea cycle, fatty acid oxidation, and glycolysis, highlights its importance in maintaining metabolic homeostasis. The quantitative data on its enzymatic activity, coupled with detailed experimental protocols for its study, provide a solid foundation for further research into its physiological and pathological roles. The continued exploration of SIRT5's functions and the development of specific modulators will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.
References
- 1. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. hub.hku.hk [hub.hku.hk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
- 9. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 10. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Core of Discovery: A Technical Guide to Foundational Research on Sirtuin 5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine deacylase family, has emerged as a critical regulator of cellular metabolism and a promising therapeutic target for a range of human diseases.[1][2][3] Predominantly localized in the mitochondria, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase activity.[3][4] This unique substrate preference distinguishes SIRT5 from other sirtuins and underscores its specialized role in modulating key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and nitrogen metabolism.[4][5][6] Dysregulation of SIRT5 has been implicated in various pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making the development of potent and selective SIRT5 inhibitors a significant area of research.[2][7] This technical guide provides an in-depth overview of the foundational research on SIRT5 inhibitors, focusing on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and research workflows.
Quantitative Data on SIRT5 Inhibitors
The development of SIRT5 inhibitors has yielded a variety of compounds with diverse chemical scaffolds and potencies. The following tables summarize the quantitative data for notable SIRT5 inhibitors, including their half-maximal inhibitory concentrations (IC50), inhibition constants (Ki), and cellular half-maximal effective concentrations (EC50), along with their selectivity against other sirtuin isoforms.
| Inhibitor | Type | SIRT5 IC50 (µM) | SIRT5 Ki (µM) | SIRT5 EC50 (µM) | Selectivity (IC50 in µM) | Mechanism of Action | Reference(s) |
| Suramin | Natural Product Derivative | 22 | - | - | SIRT1: 0.297, SIRT2: 1.15 | Competitive with substrate | [8] |
| Nicotinamide | Endogenous Inhibitor | 150 | - | - | Non-selective | Non-competitive | [9] |
| H3K9TSu | Peptide-based | 5 | - | - | Inactive against SIRT1/2/3 (>100 µM) | Mechanism-based | [10] |
| DK1-04 | Peptide-based | 0.34 | - | - | Inactive against SIRT1/2/3/6 (>83.3 µM) | Mechanism-based | [11] |
| DK1-04e (prodrug) | Peptide-based | - | - | - | Selective for SIRT5 in cells | Mechanism-based | [11] |
| Compound 5 (Cyclic Peptide) | Peptide-based | 7.5 | - | - | SIRT1/2/3/6: >200-1000 µM | - | [12][13] |
| Compound 10 (Cyclic Tripeptide) | Peptide-based | 2.2 | - | - | SIRT1: 254.2, SIRT2: 131.3, SIRT3: >450, SIRT6: >1000 | - | [10] |
| Compound 31 (Thiourea derivative) | Small Molecule | 3.0 | - | - | SIRT1/2/3/6: >600 µM | Competitive with glutaryl-lysine substrate | [8] |
| Compound 37 | Small Molecule | 5.59 | - | - | Selective over SIRT2 and SIRT6 | Competitive with succinyl-lysine substrate | [2] |
| Compound 47 (Pyrazolone derivative) | Small Molecule | 0.21 | - | - | >3800-fold selective over SIRT1/2/3/6 | Competitive with succinylated substrate | [14] |
| Compound 58 | Small Molecule | 0.31 | - | - | Selective over SIRT1/3 | Competitive with substrate | [14] |
| NRD167 | Small Molecule | - | - | - | Potent and selective | - | [1] |
| Thiobarbiturate derivative 56 | Small Molecule | 2.3 | - | - | SIRT1: 5.3, SIRT2: 9.7, SIRT3: 41% inhibition at 50 µM | - | [8] |
| 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivative 57 | Small Molecule | 0.39 | - | - | SIRT1: 0.12, SIRT2: 1.19, SIRT3: 0.54, SIRT6: 128.7 | - | [8] |
| 3-(arylthio)succinylated peptide 33.2 | Peptide-based | 0.0303 | - | - | Inactive against SIRT1/2/3/6 (up to 50 µM) | - | [15] |
| 3-(benzylthio)succinylated peptide 39.2 | Peptide-based | 0.0191 | 0.0136 | - | Selective over SIRT2/3 | - | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of foundational research. The following are protocols for key experiments cited in the study of SIRT5 inhibitors.
HPLC-Based SIRT5 Activity Assay
This method provides a reliable way to measure the enzymatic kinetics of SIRT5's desuccinylase activity using peptide substrates that mimic physiological targets.
Materials:
-
Recombinant human SIRT5 enzyme
-
Succinyl-lysine peptide substrate (e.g., a peptide derived from a known SIRT5 substrate with a C-terminal tryptophan for UV detection)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Quench buffer (e.g., 1% trifluoroacetic acid)
-
HPLC system with a C18 column and UV detector (280 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the succinyl-lysine peptide substrate in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the SIRT5 enzyme.
-
Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the quench buffer.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC. The substrate and the deacylated product will have different retention times.
-
Quantify the peak areas for both the substrate and the product to determine the percentage of substrate conversion.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
Trypsin-Coupled Fluorescence-Based SIRT5 Inhibition Assay
This high-throughput assay is suitable for screening large compound libraries for SIRT5 inhibitors.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (a peptide containing a succinylated lysine residue flanked by a fluorophore and a quencher)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing trypsin
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Add the assay buffer, NAD+, and SIRT5 enzyme to the wells of the microplate.
-
Add the test compounds (inhibitors) at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the enzyme with the compounds at room temperature for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic SIRT5 substrate.
-
Incubate the plate at 37°C for 60-120 minutes.
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution containing trypsin. The deacylated substrate is cleaved by trypsin, separating the fluorophore from the quencher and leading to an increase in fluorescence.
-
Incubate at room temperature for 15-30 minutes to allow for the trypsin reaction to proceed.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Calculate the percent inhibition based on the fluorescence signal relative to the controls.
Thermal Shift Assay (TSA) for Inhibitor Binding
TSA, or Differential Scanning Fluorimetry (DSF), is a biophysical method to assess the binding of inhibitors to SIRT5 by measuring changes in the protein's thermal stability.[16][17][18]
Materials:
-
Purified recombinant human SIRT5 protein (at a concentration of ~2-5 µM)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM NaCl)
-
SYPRO Orange dye (5000x stock)
-
Test compounds (inhibitors)
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Prepare a master mix of SIRT5 protein and SYPRO Orange dye in the assay buffer. The final concentration of the dye is typically 5x.
-
Dispense the master mix into the wells of a 96- or 384-well qPCR plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.
-
A positive shift in the Tm (ΔTm) in the presence of a compound indicates that the compound binds to and stabilizes the protein.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by SIRT5 and a typical workflow for SIRT5 inhibitor discovery.
SIRT5 in Central Carbon Metabolism
Caption: SIRT5 regulation of key enzymes in glycolysis and the TCA cycle.
SIRT5 in Fatty Acid Oxidation
Caption: SIRT5-mediated activation of enzymes in fatty acid β-oxidation.
SIRT5 Inhibitor Discovery Workflow
Caption: A typical workflow for the discovery and development of SIRT5 inhibitors.
Conclusion
The foundational research on sirtuin 5 inhibitors has established a strong basis for further drug discovery and development efforts. The unique enzymatic activities of SIRT5 and its central role in metabolic regulation present a compelling opportunity for therapeutic intervention in a variety of diseases. The availability of robust in vitro assays and a growing understanding of the structure-activity relationships of SIRT5 inhibitors are paving the way for the development of more potent, selective, and cell-permeable compounds. The continued exploration of SIRT5's biological functions and the advancement of inhibitor design will be critical in translating the therapeutic potential of targeting this unique sirtuin into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 8. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Tripeptide-based Potent and Selective Human SIRT5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Selective Cyclic Peptidic Human SIRT5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Selective Cyclic Peptidic Human SIRT5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. criver.com [criver.com]
- 18. axxam.com [axxam.com]
Methodological & Application
Application Notes and Protocols for SIRT5 Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro assessment of SIRT5 inhibitor 9, a compound identified as a moderately selective and substrate-competitive inhibitor of Sirtuin 5 (SIRT5).
Introduction
Sirtuin 5 (SIRT5) is an NAD⁺-dependent protein deacylase that plays a crucial role in regulating cellular metabolism.[1][2] It is primarily located in the mitochondria and is unique among sirtuins for its preference in removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues on substrate proteins.[1][2] This activity implicates SIRT5 in various metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle.[1] Given its significant role in cellular metabolism, SIRT5 has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][3][4][5]
This compound (also referred to as compound 14) has been identified as a substrate-competitive inhibitor of SIRT5.[6] Understanding its inhibitory profile through robust in vitro assays is essential for further drug development and for elucidating the biological functions of SIRT5.
Quantitative Data
The following table summarizes the known in vitro inhibitory activity of this compound.
| Compound | Target | IC50 Value | Inhibition Type |
| This compound | SIRT5 | 4.07 μM | Substrate-competitive |
Signaling Pathway
The diagram below illustrates the catalytic mechanism of SIRT5, which involves the NAD⁺-dependent deacylation of a lysine residue on a substrate protein. This process releases the deacylated substrate, nicotinamide (NAM), and O-acetyl-ADP-ribose.[7] SIRT5 inhibitors block this enzymatic activity.[1]
Caption: SIRT5 catalytic pathway and mechanism of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro fluorometric assay to determine the inhibitory activity of this compound.
Caption: Workflow for SIRT5 inhibitor in vitro assay.
In Vitro Assay Protocol: Fluorometric Method
This protocol is adapted from commercially available SIRT5 fluorogenic assay kits and is suitable for determining the IC50 value of this compound.[8][9]
I. Materials and Reagents
-
Recombinant Human SIRT5 Enzyme
-
Fluorogenic SIRT5 Substrate (e.g., a peptide containing a succinylated lysine residue linked to a fluorophore)
-
Nicotinamide Adenine Dinucleotide (NAD⁺)
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
SIRT Developer Solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Nicotinamide (as a positive control inhibitor)
-
Black, low-binding 96-well microtiter plate
-
Fluorescence microplate reader
II. Assay Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Dilute the SIRT5 enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Prepare the substrate/NAD⁺ mixture by diluting the fluorogenic substrate and NAD⁺ to their final desired concentrations in assay buffer. Typical final concentrations are in the micromolar range.[10][11]
-
-
Reaction Setup:
-
Set up the reactions in a 96-well plate as described in the table below. It is recommended to perform all reactions in duplicate or triplicate.
-
| Well Type | Reagent | Volume |
| Test Inhibitor | Assay Buffer | X µL |
| Diluted SIRT5 Enzyme | 10 µL | |
| This compound (serial dilutions) | 5 µL | |
| Positive Control | Assay Buffer | X µL |
| Diluted SIRT5 Enzyme | 10 µL | |
| Vehicle (e.g., DMSO) | 5 µL | |
| Inhibitor Control | Assay Buffer | X µL |
| Diluted SIRT5 Enzyme | 10 µL | |
| Nicotinamide (control inhibitor) | 5 µL | |
| No Enzyme Control | Assay Buffer | X µL |
| Assay Buffer (instead of enzyme) | 10 µL | |
| Vehicle (e.g., DMSO) | 5 µL |
-
Initiation and Incubation:
-
Add the substrate/NAD⁺ mixture to all wells to initiate the enzymatic reaction. The final reaction volume is typically 50 µL.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
-
Signal Development and Measurement:
-
Stop the enzymatic reaction by adding the SIRT Developer solution to each well as per the manufacturer's instructions.
-
Incubate the plate at room temperature for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 485/530 nm).[12]
-
III. Data Analysis
-
Subtract Background: Subtract the average fluorescence signal of the "No Enzyme Control" wells from the fluorescence signal of all other wells.
-
Calculate Percent Inhibition: Calculate the percentage of SIRT5 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal of Test Inhibitor Well / Signal of Positive Control Well)] x 100
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
This document provides a comprehensive guide for the in vitro characterization of this compound. The provided protocols and data presentation formats are intended to facilitate reproducible and accurate assessment of its inhibitory potential. These assays are fundamental for advancing our understanding of SIRT5's role in disease and for the development of novel therapeutics targeting this important enzyme.
References
- 1. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Competitive SIRT5 inhibitor | TargetMol [targetmol.com]
- 7. mybiosource.com [mybiosource.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 12. abcam.com [abcam.com]
Application Notes and Protocols for SIRT5 Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT5 is a member of the sirtuin family of NAD+-dependent protein deacylases, which play crucial roles in regulating cellular metabolism, stress responses, and aging.[1][2] Located primarily in the mitochondria, SIRT5 is unique in its ability to remove negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1] This activity modulates key metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle.[1] Dysregulation of SIRT5 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][2]
SIRT5 inhibitor 9 is a moderately selective and substrate-competitive inhibitor of SIRT5 with an IC50 of 4.07 μM.[3] These application notes provide detailed protocols for the solubilization and use of this compound in both in vitro enzymatic and cell-based assays.
Data Presentation
Chemical Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 561.06 g/mol | [3] |
| Formula | C24H29ClN8O4S | [3] |
| CAS Number | 3054055-26-1 | [3] |
| IC50 (SIRT5) | 4.07 μM | [3] |
Recommended Solvents and Stock Solution Preparation
| Solvent | Known Concentration | Preparation Notes |
| DMSO | 40 mg/mL | To prepare a 40 mg/mL stock solution, dissolve 2 mg of this compound in 50 μL of DMSO.[3] For higher concentrations, warming and sonication may be required. Store stock solutions at -80°C for up to one year.[3] |
Experimental Protocols
In Vitro SIRT5 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available SIRT5 fluorometric assay kits and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant human SIRT5 enzyme
-
SIRT5 fluorogenic substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (specific to the chosen substrate)
-
This compound
-
DMSO (for inhibitor dilution)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 100 μM, 30 μM, 10 μM, 3 μM, 1 μM, 0.3 μM, 0.1 μM, and 0 μM as a vehicle control).
-
-
Set up the reaction:
-
Add 25 μL of the diluted this compound or vehicle control to the wells of a black 96-well plate.
-
Add 25 μL of a solution containing the SIRT5 enzyme and NAD+ in assay buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the reaction:
-
Add 50 μL of the SIRT5 fluorogenic substrate to each well to initiate the reaction.
-
-
Incubate:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Develop and measure fluorescence:
-
Add 50 μL of developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Cell Viability (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell line MCF-7 or MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 μL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 μL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Measure Absorbance:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot cell viability versus inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Cell-Based Assay: Apoptosis Analysis (Annexin V Staining)
This protocol allows for the detection of apoptosis in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 μL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) indicates early apoptotic cells, while PI signal indicates late apoptotic or necrotic cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry software.
-
Compare the percentage of apoptotic cells in the inhibitor-treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of SIRT5 and the effect of its inhibition.
Caption: Workflow for an in vitro SIRT5 enzymatic inhibition assay.
References
Application Notes and Protocols for the Study of SIRT5 Inhibitor 9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 5 (SIRT5) is a critical NAD+-dependent protein deacylase primarily located in the mitochondria.[1] It plays a significant role in regulating cellular metabolism and stress responses by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins.[2][3] Its substrates are key enzymes involved in the TCA cycle, glycolysis, fatty acid oxidation, and reactive oxygen species (ROS) detoxification.[4][5] Given its multifaceted roles, SIRT5 has emerged as a promising therapeutic target for various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[6][7]
These application notes provide a comprehensive experimental framework for the characterization of a novel and selective SIRT5 inhibitor, hereafter referred to as Inhibitor 9 . The protocols detailed below cover essential in vitro, cellular, and in vivo studies to determine its potency, selectivity, mechanism of action, and therapeutic potential.
Section 1: In Vitro Characterization of Inhibitor 9
The initial phase of characterization involves determining the inhibitor's direct effect on the enzymatic activity of SIRT5 and assessing its selectivity against other sirtuin isoforms.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for the in vitro characterization of Inhibitor 9.
Protocol 1.1: SIRT5 Enzymatic Inhibition Assay (Fluorometric)
This protocol measures the inhibitory effect of a compound on SIRT5's desuccinylase activity using a fluorogenic peptide substrate.
Materials:
-
Recombinant Human SIRT5 enzyme
-
SIRT5 fluorogenic substrate (e.g., Ac-Leu-Gly-Ser-Lys(Su)-AMC)[8]
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM HEPES/Na pH 7.4, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA)[9]
-
Trypsin
-
Inhibitor 9 stock solution (in DMSO)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of Inhibitor 9 in assay buffer. The final DMSO concentration should not exceed 2% (v/v).[9]
-
In a 384-well plate, add the following to each well for a final volume of 25 µL:
-
SIRT5 substrate (to a final concentration of 50 µM)
-
NAD+ (to a final concentration of 500 µM)
-
Diluted Inhibitor 9 or DMSO vehicle control.
-
-
Initiate the reaction by adding recombinant SIRT5 enzyme to a final concentration of 100 nM.[9]
-
Incubate the plate at 37°C for 60 minutes.
-
Add trypsin to each well to develop the fluorescent signal.
-
Incubate for an additional 20 minutes at 37°C.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Data Presentation: Sirtuin Selectivity Profile
The selectivity of Inhibitor 9 is determined by performing the enzymatic assay against other relevant sirtuin isoforms (SIRT1, SIRT2, SIRT3, and SIRT6).
| Enzyme | Inhibitor 9 IC50 (µM) | Substrate Used |
| SIRT5 | 0.15 ± 0.02 | Desuccinylase Peptide |
| SIRT1 | > 100 | Deacetylase Peptide |
| SIRT2 | 85 ± 5.6 | Deacetylase Peptide |
| SIRT3 | > 100 | Deacetylase Peptide |
| SIRT6 | > 100 | Demyristoylase Peptide |
| Table 1: Representative IC50 values demonstrating the potency and selectivity of Inhibitor 9 for SIRT5. |
Protocol 1.2: Mechanism of Inhibition (MOA) Studies
This protocol determines whether Inhibitor 9 competes with the peptide substrate or the NAD+ cofactor.
Procedure:
-
Perform the SIRT5 enzymatic inhibition assay as described in Protocol 1.1.
-
Create two sets of experiments:
-
Set A (Varying Substrate): Keep the NAD+ concentration fixed (e.g., 500 µM) and vary the concentration of the SIRT5 peptide substrate across a range (e.g., 5-100 µM). Run these assays with at least three different fixed concentrations of Inhibitor 9 (e.g., 0 µM, 0.1 µM, 0.3 µM).
-
Set B (Varying NAD+): Keep the SIRT5 peptide substrate concentration fixed (e.g., 50 µM) and vary the concentration of NAD+ (e.g., 50-1000 µM). Run these assays with the same fixed concentrations of Inhibitor 9.
-
-
Plot the reaction rates against substrate concentrations using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to both the substrate and NAD+. Many potent SIRT5 inhibitors act as substrate-competitive inhibitors.[6][8]
Section 2: Cellular Activity and Target Engagement
This section focuses on confirming that Inhibitor 9 can enter cells, engage with its SIRT5 target, and exert a biological effect.
SIRT5 Signaling and Metabolic Regulation
Caption: SIRT5's role in regulating key mitochondrial metabolic pathways.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of Inhibitor 9 to SIRT5 in a cellular context. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cancer cell line with high SIRT5 expression (e.g., A549)[5]
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Inhibitor 9
-
DMSO (vehicle control)
-
Protein lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Anti-SIRT5 antibody
Procedure:
-
Culture A549 cells to ~80% confluency.
-
Treat cells with either Inhibitor 9 (e.g., at 10x the IC50) or DMSO for 2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble SIRT5 at each temperature by Western blotting.
-
Plot the band intensity of soluble SIRT5 against temperature for both treated and control samples to generate melting curves and determine the shift in melting temperature (ΔTm).
Data Presentation: CETSA Results
| Treatment Group | SIRT5 Melting Temp (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | 54.2°C | - |
| Inhibitor 9 (1.5 µM) | 58.7°C | +4.5°C |
| Table 2: Representative CETSA data showing thermal stabilization of SIRT5 upon binding of Inhibitor 9. |
Protocol 2.2: Western Blot for Protein Succinylation
This assay measures the downstream effect of SIRT5 inhibition by quantifying the change in the total succinylation of mitochondrial proteins.
Materials:
-
Cell line (e.g., A549)
-
Inhibitor 9 and DMSO
-
Mitochondrial isolation kit
-
Protein lysis buffer
-
Anti-pan-succinyl-lysine antibody
-
Loading control antibody (e.g., anti-VDAC1 or anti-COXIV)
Procedure:
-
Treat cells with increasing concentrations of Inhibitor 9 (e.g., 0.1, 0.5, 1.5, 5 µM) or DMSO for 24 hours.
-
Harvest the cells and isolate the mitochondrial fraction using a commercial kit.
-
Lyse the mitochondrial pellets and quantify the protein concentration.
-
Perform Western blot analysis on the mitochondrial lysates using an anti-pan-succinyl-lysine antibody to detect changes in global succinylation.
-
Use an antibody against a mitochondrial loading control to ensure equal protein loading.
-
Quantify band intensities to assess the dose-dependent increase in protein succinylation. A significant increase indicates effective inhibition of SIRT5 in cells.[10]
Protocol 2.3: Cell Proliferation/Viability Assay
This assay assesses the functional consequence of SIRT5 inhibition on cancer cell growth.
Materials:
-
Cancer cell line (e.g., A549, MDA-MB-231)[5]
-
Inhibitor 9
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of Inhibitor 9 for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Section 3: In Vivo Efficacy Studies
The final stage of preclinical evaluation involves testing the efficacy and safety of Inhibitor 9 in an animal model.
Experimental Workflow: In Vivo Analysis
References
- 1. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 3. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 10. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of SIRT5 Inhibitor 9 on Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria.[1][2] It plays a significant role in regulating cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine residues on various mitochondrial proteins.[2][3] These post-translational modifications can significantly alter protein function, thereby impacting key metabolic pathways including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.[1][2][4] The influence of SIRT5 on mitochondrial respiration can be context-dependent, with studies indicating both promotion and inhibition of respiratory processes.[5]
This document provides detailed application notes and experimental protocols for measuring the effects of SIRT5 inhibitor 9, also known as compound 14, on mitochondrial respiration. This compound is a competitive inhibitor of SIRT5 with an IC50 of 4.07 μM and has demonstrated potential in anticancer research.[6][7][8] These protocols are designed to enable researchers to accurately assess the impact of this inhibitor on mitochondrial function, providing valuable insights for basic research and drug development.
Signaling Pathway and Experimental Workflow
To understand the context of these experiments, it is essential to visualize the role of SIRT5 in mitochondrial metabolism and the general workflow for assessing the inhibitor's effects.
Caption: SIRT5 modulates mitochondrial metabolism by deacylating key enzymes.
References
- 1. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Protocol for Assessing SIRT5 Activity Post-Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Note
Silent information regulator 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1][2] Predominantly localized in the mitochondria, SIRT5 plays a crucial role in regulating cellular metabolism and antioxidant responses.[2][3][4] Unlike other sirtuins, SIRT5 exhibits weak deacetylase activity.[5][6] Instead, it efficiently removes negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups.[2][3][5] Dysregulation of SIRT5 activity has been implicated in various diseases, making it an attractive therapeutic target.[3][7]
This document provides detailed protocols for assessing the enzymatic activity of SIRT5 following treatment with inhibitory compounds. The methodologies described herein are essential for screening and characterizing potential SIRT5 inhibitors, a critical step in drug discovery and development. The primary methods covered include a fluorogenic assay, suitable for high-throughput screening, and a mass spectrometry-based assay for detailed kinetic analysis.
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of SIRT5 and the general workflow for assessing its inhibition.
Caption: SIRT5 catalyzes the removal of acyl groups from lysine residues.
Caption: General workflow for assessing SIRT5 inhibition.
Experimental Protocols
Protocol 1: Fluorogenic SIRT5 Activity Assay
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of SIRT5 inhibitors.[8] The assay is based on a fluorogenic substrate that becomes fluorescent upon deacylation by SIRT5 and subsequent development.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
NAD+
-
SIRT5 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
SIRT5 inhibitor (e.g., Nicotinamide as a positive control)[9]
-
Test compounds
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the SIRT5 enzyme, substrate, NAD+, and test compounds to the desired concentrations in SIRT5 assay buffer.
-
Assay Plate Setup:
-
Blank (no enzyme): Add assay buffer, substrate, and NAD+.
-
Positive Control (no inhibitor): Add SIRT5 enzyme, substrate, and NAD+.
-
Inhibitor Control: Add SIRT5 enzyme, substrate, NAD+, and a known SIRT5 inhibitor (e.g., Nicotinamide).
-
Test Compound: Add SIRT5 enzyme, substrate, NAD+, and the test compound at various concentrations.
-
-
Inhibitor Pre-incubation: Add 20 µL of the test compound or control to the appropriate wells. Then, add 20 µL of diluted SIRT5 enzyme to all wells except the blank. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of the NAD+/substrate mixture to all wells to initiate the reaction. The final reaction volume is 50 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of developer solution to each well. Incubate at 37°C for 15-30 minutes. The developer cleaves the deacylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Mass Spectrometry-Based SIRT5 Deacylation Assay
This method offers a label-free, direct measurement of substrate conversion to product and is highly valuable for detailed kinetic studies and confirming hits from primary screens.[1][10]
Materials:
-
Recombinant human SIRT5 enzyme
-
Succinylated or malonylated peptide substrate (e.g., based on a known SIRT5 target like succinate dehydrogenase)[11]
-
NAD+
-
SIRT5 reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Test compounds
-
Quenching solution (e.g., 0.1% formic acid in water)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the SIRT5 enzyme, reaction buffer, and the test inhibitor at various concentrations. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the peptide substrate and NAD+. The final reaction volume can be 20-50 µL.
-
Time-Course Incubation: Incubate the reaction at 37°C. For kinetic studies, take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution to each aliquot.
-
LC-MS/MS Analysis:
-
Inject the quenched samples into the LC-MS/MS system.
-
Separate the acylated substrate and the deacylated product using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Detect and quantify the substrate and product using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Calculate the amount of product formed at each time point and for each inhibitor concentration.
-
Determine the initial reaction velocities.
-
To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Data Presentation
The quantitative data from inhibition assays should be summarized for clear comparison.
| Inhibitor | Assay Type | Target Acylation | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Compound X | Fluorogenic | Desuccinylation | 15.2 | N/A | N/A |
| Compound X | Mass Spec | Desuccinylation | 12.8 | 4.3 | Competitive (vs. substrate) |
| Compound Y | Fluorogenic | Demalonylation | 5.6 | N/A | N/A |
| Compound Y | Mass Spec | Demalonylation | 4.9 | 1.2 | Non-competitive |
| Nicotinamide | Fluorogenic | Desuccinylation | >1000 | N/A | N/A |
| Nicotinamide | Mass Spec | Desuccinylation | ~5000 | N/A | Non-competitive (vs. NAD+) |
Note: The values presented in this table are for illustrative purposes only.
Conclusion
The protocols outlined provide robust methods for assessing the inhibitory effects of compounds on SIRT5 activity. The choice of assay depends on the specific research goals, with fluorogenic assays being ideal for initial high-throughput screening and mass spectrometry-based assays providing detailed mechanistic insights. Careful execution of these protocols will yield reliable and reproducible data, facilitating the discovery and development of novel SIRT5 modulators for therapeutic applications.
References
- 1. Sirt5 deacylation activities show differential sensitivities to nicotinamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 3. SIRT5: a potential target for discovering bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SIRT5 Inhibitor 9 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SIRT5 inhibitor 9, a member of the 9-substituted norharmane derivatives, in preclinical xenograft mouse models of cancer. The protocols outlined below are based on established methodologies for similar SIRT5 inhibitors and are intended to serve as a detailed framework for in vivo efficacy studies.
Introduction to SIRT5 and its Inhibition in Cancer
Sirtuin 5 (SIRT5) is a NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing malonyl, succinyl, and glutaryl groups from lysine residues of target proteins.[1][2] In various cancers, SIRT5 is often overexpressed and contributes to tumorigenesis by promoting metabolic reprogramming, reducing oxidative stress, and supporting cancer cell proliferation.[1][3] Inhibition of SIRT5 has emerged as a promising therapeutic strategy to disrupt these cancer-promoting functions. SIRT5 inhibitors have been shown to suppress the growth of cancer cells and reduce tumor burden in preclinical models.[1][4]
Mechanism of Action of SIRT5 Inhibitors
SIRT5 inhibitors act by blocking the enzymatic activity of SIRT5, leading to the hyperacetylation, hypersuccinylation, and hypermalonylation of its substrate proteins. This disruption of SIRT5's function leads to several downstream anti-cancer effects:
-
Metabolic Reprogramming: Inhibition of SIRT5 can alter key metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, hindering the metabolic flexibility of cancer cells.[2][5]
-
Increased Oxidative Stress: SIRT5 is known to desuccinylate and activate enzymes involved in mitigating reactive oxygen species (ROS), such as isocitrate dehydrogenase 2 (IDH2) and superoxide dismutase 1 (SOD1).[1] By inhibiting SIRT5, the accumulation of ROS can lead to cancer cell death.
-
Modulation of Glutamine Metabolism: SIRT5 regulates glutaminase (GLS), a key enzyme in glutamine metabolism, which is crucial for the growth of many cancer cells.[3] Inhibition of SIRT5 can disrupt this pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data from a study using a potent and selective SIRT5 inhibitor, DK1-04e, in a breast cancer xenograft mouse model. This data can serve as a benchmark for studies involving this compound.
| Parameter | Control Group | SIRT5 Inhibitor (DK1-04e) Group | Percentage Change | Reference |
| Tumor Volume (end-point) | Larger | Significantly Reduced | - | [1] |
| Tumor Weight (end-point) | Heavier | Significantly Reduced | - | [1] |
| Drug Administration | Vehicle | 50 mg/kg, daily for 3 weeks | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Human Cancer Cell Xenograft Mouse Model
Objective: To establish subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count cells and assess viability (should be >90%).
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in PBS. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor formation.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
-
Monitoring: Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.
Protocol 2: Administration of this compound
Objective: To treat tumor-bearing mice with this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG400, saline; the appropriate vehicle will depend on the inhibitor's solubility)
-
Tumor-bearing mice (from Protocol 1)
-
Gavage needles or appropriate injection supplies
Procedure:
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in the appropriate vehicle. A typical dose for a similar SIRT5 inhibitor is 50 mg/kg.[1] The final formulation should be sterile.
-
Animal Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound to the treatment group via the determined route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., daily for 3 weeks).[1] The control group should receive an equal volume of the vehicle.
-
Monitoring: Monitor the mice daily for any signs of toxicity, and record their body weight regularly.
Protocol 3: Tumor Growth Measurement
Objective: To monitor the effect of this compound on tumor growth over time.
Materials:
-
Digital calipers
-
Tumor-bearing mice (from Protocol 2)
Procedure:
-
Measurement: Measure the length (longest diameter) and width (shortest diameter) of the tumors using digital calipers 2-3 times per week.
-
Calculation: Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Width² x Length) / 2
-
-
Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves.
Protocol 4: Immunohistochemistry (IHC) for Biomarker Analysis
Objective: To analyze the expression of relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) in tumor tissues.
Materials:
-
Tumor tissues harvested at the end of the study
-
Formalin or other appropriate fixative
-
Paraffin embedding reagents
-
Microtome
-
Glass slides
-
Antigen retrieval solution
-
Blocking buffer
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix harvested tumors in 10% neutral buffered formalin.
-
Dehydrate the tissues through a series of graded ethanol solutions.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Block non-specific binding with a blocking buffer.
-
Incubate with the primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Analysis: Mount the slides and visualize under a microscope. Quantify the staining intensity and the percentage of positive cells.
Protocol 5: Western Blot Analysis
Objective: To determine the levels of specific proteins in tumor lysates.
Materials:
-
Tumor tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT5, anti-acetylated-lysine)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissues in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
SIRT5 Signaling Pathway in Cancer
Caption: SIRT5 signaling pathway in cancer and the effect of its inhibition.
Xenograft Mouse Model Experimental Workflow
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of SIRT5 Inhibitor 9 in Metabolic Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase predominantly located in the mitochondria. It plays a significant role in regulating cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine residues of target proteins. This post-translational modification dynamically controls the activity of key enzymes involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation (FAO), and ammonia detoxification.[1][2] Given its central role in metabolic regulation, SIRT5 has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer.
SIRT5 inhibitor 9, also identified as compound 14 in several research publications, is a competitive inhibitor of SIRT5 with a reported IC50 of 4.07 μM.[3] While specific studies detailing the extensive application of this compound in metabolic research are emerging, its potential as a chemical tool to probe SIRT5 function is significant. This document provides detailed application notes and protocols for the use of this compound and other functionally similar SIRT5 inhibitors in metabolic research, based on the established roles of SIRT5.
Data Presentation: Effects of SIRT5 Inhibition on Metabolic Parameters
The following tables summarize quantitative data from studies using various SIRT5 inhibitors or knockout models to illustrate the expected effects of this compound.
Table 1: Effect of SIRT5 Inhibition on Cellular Respiration
| Cell Line | Treatment | Parameter | Change | Reference |
| HEK293T | SIRT5 Knockdown | Succinate-dependent respiration | Increased | [3] |
| Mouse Embryonic Fibroblasts | SIRT5 Knockout | Oxygen Consumption Rate (OCR) | Decreased | [4] |
| 3T3-L1 Adipocytes | MC3482 (SIRT5 inhibitor) | Maximal Respiration | Increased |
Table 2: Impact of SIRT5 Inhibition on Key Metabolic Enzyme Activities
| Enzyme | Treatment | Effect on Activity | Reference |
| Succinate Dehydrogenase (SDH) | SIRT5 Knockdown | Increased | [3] |
| Pyruvate Dehydrogenase (PDH) | SIRT5 Knockdown | Increased | [3] |
| Glutaminase (GLS) | MC3482 (SIRT5 inhibitor) | Increased | [3] |
| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | SIRT5 Knockout | Decreased |
Signaling Pathways and Experimental Workflows
SIRT5's Role in Metabolic Pathways
SIRT5 modulates several key metabolic pathways. Its inhibition is expected to reverse these effects, leading to significant changes in cellular metabolism.
Caption: SIRT5 modulates key enzymes in central metabolic pathways.
Experimental Workflow for Investigating Metabolic Effects of this compound
A general workflow to study the impact of this compound on cellular metabolism.
Caption: Workflow for studying this compound's metabolic impact.
Experimental Protocols
Note: As specific application data for this compound is limited, the following protocols are based on established methods for studying the effects of other well-characterized SIRT5 inhibitors (e.g., MC3482, Suramin) and can be adapted for this compound.
Protocol 1: In Vitro SIRT5 Enzymatic Assay
Objective: To determine the inhibitory potential of this compound on the deacylase activity of recombinant SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore)
-
NAD+
-
SIRT5 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in SIRT5 assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the SIRT5 assay buffer, NAD+, and the SIRT5 substrate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT5 enzyme to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further 15 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 340/460 nm).
-
Calculate the percentage of inhibition and determine the IC50 value of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to endogenous SIRT5 in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
Equipment for heating and cooling samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator)
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
-
Anti-SIRT5 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT5 in each sample by Western blotting using an anti-SIRT5 antibody.
-
The binding of this compound is expected to stabilize the SIRT5 protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Protocol 3: Seahorse XF Analyzer Assay for Cellular Respiration and Glycolysis
Objective: To assess the effect of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, cartridges)
-
Cells of interest
-
This compound
-
Seahorse XF assay medium
-
Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-DG)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The next day, treat the cells with different concentrations of this compound for the desired duration.
-
Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the compounds from the Mito Stress Test or Glycolysis Stress Test Kit.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay to measure baseline OCR and ECAR, followed by sequential injections of the test compounds to assess key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, spare respiratory capacity) and glycolysis (glycolysis, glycolytic capacity, glycolytic reserve).
-
Analyze the data to determine the impact of this compound on cellular bioenergetics.
Protocol 4: Western Blot Analysis of SIRT5 Target Succinylation
Objective: To measure the change in the succinylation status of known SIRT5 target proteins upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-succinyl-lysine, anti-SDHA, anti-CPS1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pan-succinyl-lysine primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To assess the succinylation of specific proteins, perform immunoprecipitation with an antibody against the protein of interest (e.g., SDHA) followed by Western blotting with the anti-pan-succinyl-lysine antibody.
-
Normalize the succinylation signal to the total protein level of the target protein and the loading control. An increase in the succinylation signal is expected upon treatment with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SIRT5 Inhibitor 9 Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SIRT5 inhibitor 9 in their experiments.
I. Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is crucial for experimental design. The following table summarizes its key quantitative data.
| Property | Value | Source |
| IC50 | 4.07 μM | [1][2] |
| Molecular Weight | 561.06 g/mol | [1] |
| Chemical Formula | C24H29ClN8O4S | [1] |
Note: Specific solubility values for this compound are not publicly available. The following table provides general solubility information for similar small molecule inhibitors and should be used as a starting point for optimization.
| Solvent | Expected Solubility | Recommendations |
| DMSO | High (≥ 100 mg/mL) | Recommended for preparing high-concentration stock solutions.[3] Use fresh, anhydrous DMSO to avoid compound degradation.[4] |
| Ethanol | Moderate | May be used as an alternative to DMSO for stock solutions, but lower concentrations may be achieved.[3] |
| Water | Low / Insoluble | Not recommended for initial solubilization.[3] |
| Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | Direct dilution of DMSO stock into aqueous buffers can cause precipitation.[4][5] |
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with this compound, with a focus on optimizing its solubility for various experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Verify the Solvent: For initial stock solutions, high-purity, anhydrous DMSO is the recommended solvent.[4][6]
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.[7] Avoid excessive heat (above 50°C) as it may degrade the compound.[6]
-
Mechanical Agitation: Use a vortex mixer or sonication to increase the rate of dissolution.[5][6] For stubborn compounds, sonication for an extended period may be necessary.[6]
-
Fresh Solvent: DMSO is hygroscopic (absorbs moisture from the air).[6] Ensure you are using a fresh, anhydrous stock of DMSO, as absorbed water can reduce the solubility of many organic compounds.[3][4]
Q2: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous assay buffer. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. Here are some strategies to prevent precipitation upon dilution:
-
Serial Dilution in Organic Solvent: Perform initial serial dilutions of your high-concentration DMSO stock in DMSO before the final dilution into the aqueous buffer. This minimizes the shock of transferring the compound to a highly aqueous environment.[4]
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to minimize solvent effects on your biological system and reduce the likelihood of precipitation.[6]
-
Use of Surfactants: For in vitro binding assays, the addition of a small amount of a non-ionic detergent like Tween-20 to the dilution buffer can help maintain compound solubility.[5]
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to promote better mixing and reduce localized high concentrations that can trigger precipitation.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6][8] Store these aliquots at -20°C or -80°C. A product datasheet suggests that in solvent, it can be stored for up to one year at -80°C.[1]
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step guide to resolving common solubility issues.
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.[6]
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution.
-
Example: For 1 mg of this compound (MW = 561.06 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 561.06 g/mol ) / 0.010 mol/L = 0.000178 L
-
Volume (µL) = 178 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilization: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[7]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -80°C for up to one year.[1]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a 1:10 intermediate dilution of the stock solution in DMSO to create a 1 mM solution. This reduces the final volume of DMSO added to the aqueous buffer.
-
Final Dilution: To prepare a 10 µM working solution in 1 mL of aqueous buffer:
-
Pipette 990 µL of your desired aqueous buffer into a microcentrifuge tube.
-
Add 10 µL of the 1 mM intermediate stock solution to the buffer.
-
Immediately vortex the solution for 30 seconds to ensure rapid and complete mixing.
-
-
Precipitation Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded. Consider preparing a lower concentration working solution.
IV. SIRT5 Signaling Pathway
SIRT5 is a mitochondrial sirtuin that plays a crucial role in regulating cellular metabolism by catalyzing the removal of negatively charged acyl groups, such as succinyl, malonyl, and glutaryl groups, from lysine residues on target proteins.[9][10] This deacylation activity modulates the function of enzymes involved in various metabolic pathways.[11][12]
Caption: SIRT5 modulates key enzymes in metabolic pathways.
References
- 1. This compound | Competitive SIRT5 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Improving the Selectivity of SIRT5 Inhibitor 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SIRT5 inhibitor 9. The information provided aims to help improve the selectivity of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are SIRT5 inhibitor 9a and 9b, and what is their reported potency?
SIRT5 inhibitors 9a and 9b are small molecules identified through virtual screening aimed at discovering novel and selective SIRT5 inhibitors. Their potency against SIRT5-mediated desuccinylation has been determined, with IC50 values of 18.30 µM for compound 9a and 9.26 µM for compound 9b.[1]
Q2: What is the proposed mechanism of action for this compound?
Based on computational docking studies, the carboxylate group of compounds 9a and 9b is predicted to form hydrogen bonds and electrostatic interactions with key residues Tyr102 and Arg105 within the SIRT5 active site.[1] This suggests that these inhibitors likely act as substrate-competitive inhibitors.
Q3: Why is improving the selectivity of SIRT5 inhibitors important?
Sirtuins (SIRT1-7) are a family of NAD+-dependent deacylases with conserved catalytic domains, leading to challenges in developing isoform-specific inhibitors. Off-target inhibition of other sirtuins, such as the closely related mitochondrial sirtuins SIRT3 and SIRT4, or the nuclear sirtuin SIRT1, can lead to confounding experimental results and potential toxicity in therapeutic applications. Therefore, improving selectivity is crucial for accurately elucidating the biological functions of SIRT5 and for the development of safe and effective SIRT5-targeted therapies.
Q4: What general strategies can be employed to improve the selectivity of SIRT5 inhibitors?
Improving the selectivity of SIRT5 inhibitors can be achieved through several medicinal chemistry and experimental design approaches:
-
Structure-Based Drug Design: Exploit the unique structural features of the SIRT5 substrate-binding pocket. Unlike SIRT1-3, which have a phenylalanine residue, SIRT5 has a smaller alanine residue (Ala86) creating a larger pocket. Additionally, targeting the key residues Tyr102 and Arg105, which are crucial for binding the negatively charged acyl-lysine substrates of SIRT5 (like succinyl and glutaryl groups), is a key strategy for enhancing selectivity.[2]
-
Substrate-Mimicking Strategy: Design inhibitors that mimic the structure of SIRT5's natural substrates, such as succinyl-lysine or glutaryl-lysine. This approach has been shown to yield inhibitors with high selectivity for SIRT5 over other sirtuins that do not recognize these bulky, negatively charged acyl groups.
-
Mechanism-Based Inhibition: Develop inhibitors that form a covalent bond with the enzyme in a mechanism-dependent manner. Thiosuccinyl peptides, for instance, have been shown to be specific for SIRT5 because other sirtuins do not efficiently process the succinyl-lysine substrate.
-
Allosteric Inhibition: Explore the possibility of targeting allosteric sites on the SIRT5 enzyme that are not conserved across the sirtuin family.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| High off-target effects observed (e.g., inhibition of SIRT1, SIRT2, or SIRT3). | 1. The inhibitor concentration used is too high, leading to non-specific binding. 2. The inhibitor has inherent poor selectivity. 3. The experimental assay conditions are not optimized. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration that provides maximal SIRT5 inhibition with minimal off-target effects. 2. Consider synthesizing or obtaining analogs of inhibitor 9 with modifications designed to enhance interactions with the unique residues (Tyr102, Arg105) in the SIRT5 active site. 3. Optimize assay conditions such as substrate and NAD+ concentrations. For substrate-competitive inhibitors, the apparent potency can be influenced by the substrate concentration. |
| Inconsistent IC50 values for this compound. | 1. Variability in enzyme and substrate quality. 2. Inaccurate inhibitor concentration due to solubility issues. 3. Different assay formats or conditions being used. | 1. Ensure the use of high-purity recombinant SIRT5 and substrate. Validate enzyme activity before each experiment. 2. Confirm the solubility of inhibitor 9 in the assay buffer. Use of a small percentage of DMSO may be necessary, but ensure the final concentration does not affect enzyme activity. 3. Standardize the experimental protocol, including incubation times, temperature, and buffer composition. |
| Inhibitor 9 shows low potency in cell-based assays. | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is being actively transported out of the cell. 3. The inhibitor is rapidly metabolized within the cell. | 1. Modify the chemical structure of the inhibitor to improve its lipophilicity and cell permeability. 2. Co-incubate with inhibitors of relevant efflux pumps if the transporter is known. 3. Analyze the metabolic stability of the inhibitor in cell lysates or microsomes and consider structural modifications to block metabolic hotspots. |
| Difficulty in confirming target engagement in cells. | The inhibitor may not be binding to SIRT5 in the complex cellular environment. | Utilize a Cellular Thermal Shift Assay (CETSA) to directly measure the binding of inhibitor 9 to SIRT5 in intact cells. An increase in the thermal stability of SIRT5 in the presence of the inhibitor confirms target engagement. |
Quantitative Data
Table 1: Potency and Selectivity of Various SIRT5 Inhibitors
| Inhibitor | SIRT5 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT6 IC50 (µM) | Reference |
| Compound 9a | 18.30 | - | - | - | - | [1] |
| Compound 9b | 9.26 | - | - | - | - | [1] |
| Compound 30 | 7.6 | >1000 | 96.4 | >1000 | >1000 | [3] |
| Compound 31 | 3.0 | >600 | >600 | >600 | >600 | [3] |
| Compound 42 | 2.2 | 254.2 | 131.3 | >450 | >1000 | [3] |
| Compound 47 | 0.21 | >800 | >800 | >800 | >800 | [1] |
| Thiobarbiturate 56 | 2.3 | 5.3 | 9.7 | 41% inhibition at 50 µM | - | [3] |
| H3K9TSu | 5 | >100 | >100 | >100 | - | [3] |
Note: "-" indicates data not available in the cited literature.
Experimental Protocols
Detailed Methodology for SIRT5 Enzymatic Assay (Fluorogenic)
This protocol is adapted from commercially available SIRT5 activity assay kits.
Materials:
-
Recombinant human SIRT5 enzyme
-
SIRT5 fluorogenic substrate (e.g., a peptide containing a succinylated lysine)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound (dissolved in DMSO)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a master mix for the enzymatic reaction by adding the required amount of assay buffer, fluorogenic substrate, and NAD+ to a microfuge tube.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the appropriate wells of the 96-well plate.
-
Add the master mix to each well.
-
Initiate the reaction by adding the recombinant SIRT5 enzyme to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of inhibitor 9 and determine the IC50 value.
Detailed Methodology for Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA to confirm the target engagement of this compound in cells.
Materials:
-
Cells expressing SIRT5
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against SIRT5 and a loading control)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound or vehicle control (DMSO) at the desired concentration and incubate for a specific period.
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble SIRT5 at each temperature by Western blotting using a SIRT5-specific antibody. Use a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble SIRT5 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of inhibitor 9 indicates thermal stabilization of SIRT5, confirming target engagement.
Visualizations
Caption: SIRT5 signaling pathways in metabolism and cancer.
Caption: Workflow for improving the selectivity of this compound.
References
Technical Support Center: Mitigating Cytotoxicity of SIRT5 Inhibitor 9 in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the potential cytotoxic effects of SIRT5 Inhibitor 9 in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures after treatment with this compound. What are the potential causes?
A1: Increased cell death upon treatment with this compound can stem from several factors related to the on-target effects of inhibiting SIRT5, a crucial mitochondrial enzyme. SIRT5 plays a significant role in regulating metabolic pathways, including the urea cycle, fatty acid oxidation, and cellular respiration.[1][2] Its inhibition can lead to metabolic dysregulation, increased production of reactive oxygen species (ROS), and subsequent activation of apoptotic pathways.[2][3] Off-target effects of the inhibitor, although less characterized for this specific compound, are also a possibility with any small molecule inhibitor.[4][5]
Q2: What is the proposed mechanism of cytotoxicity for SIRT5 inhibitors?
A2: The primary proposed mechanism of cytotoxicity for SIRT5 inhibitors is the induction of mitochondrial dysfunction.[6] SIRT5 is a key regulator of several mitochondrial metabolic enzymes through its desuccinylase, demalonylase, and deglutarylase activities.[1][7] Inhibition of SIRT5 leads to the hyper-acylation of its target proteins, which can impair their function. This can disrupt the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain, leading to a bioenergetic crisis, increased ROS production, and ultimately, the initiation of the intrinsic apoptotic cascade.[2][8]
Q3: How can we confirm that the observed cytotoxicity is due to apoptosis?
A3: To confirm that the observed cell death is apoptotic, you can perform several assays. A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Another method is to measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[9] Specifically, measuring the activity of caspase-3 and caspase-9 can provide strong evidence for apoptosis.[10]
Q4: Are there any general strategies to reduce the cytotoxicity of this compound without compromising its inhibitory effect?
A4: Yes, several strategies can be employed to mitigate cytotoxicity. These include:
-
Co-treatment with antioxidants: Since SIRT5 inhibition can lead to increased ROS, co-administering an antioxidant like N-acetylcysteine (NAC) or Vitamin E may alleviate oxidative stress and improve cell viability.[11]
-
Use of pan-caspase inhibitors: If apoptosis is confirmed as the primary mode of cell death, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic cascade and reduce cell death.[12][13] However, it's important to note that this may shift the mode of cell death to necrosis or senescence.[12]
-
Dose optimization and duration of exposure: Carefully titrating the concentration of this compound to the lowest effective dose and minimizing the exposure time can help reduce toxicity while still achieving the desired level of SIRT5 inhibition.[4]
Q5: Could the cytotoxicity be specific to the type of primary cells we are using?
A5: Absolutely. The metabolic profile and antioxidant capacity can vary significantly between different primary cell types. Cells that are highly reliant on mitochondrial respiration or have lower intrinsic antioxidant defenses may be more susceptible to the cytotoxic effects of SIRT5 inhibition. It is always recommended to perform dose-response experiments on each new primary cell line to determine the optimal, non-toxic working concentration of the inhibitor.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Shortly After Treatment
| Potential Cause | Troubleshooting/Validation Step | Expected Outcome |
| Concentration of Inhibitor is too high | Perform a dose-response curve (e.g., 0.1 µM to 100 µM) and assess cell viability at 24, 48, and 72 hours using an MTT or CellTiter-Glo assay. | Identify the IC50 for cytotoxicity and determine a working concentration that effectively inhibits SIRT5 with minimal impact on cell viability. |
| Inhibitor is inducing rapid apoptosis | Perform Annexin V/PI staining and flow cytometry at early time points (e.g., 6, 12, 24 hours) post-treatment. | An increase in the Annexin V-positive/PI-negative cell population will confirm early apoptosis. |
| Off-target effects of the inhibitor | If possible, test a structurally different SIRT5 inhibitor to see if it recapitulates the phenotype. Also, perform a SIRT5 knockdown (e.g., using siRNA) to see if it mimics the effect of the inhibitor. | If a different SIRT5 inhibitor or SIRT5 knockdown shows less cytotoxicity, it may suggest off-target effects of Inhibitor 9. |
Issue 2: Increased Oxidative Stress and Mitochondrial Dysfunction
| Potential Cause | Troubleshooting/Validation Step | Expected Outcome |
| SIRT5 inhibition is leading to ROS production | Measure intracellular ROS levels using a fluorescent probe like DCFDA or MitoSOX Red via flow cytometry or fluorescence microscopy. | A significant increase in fluorescence in inhibitor-treated cells will confirm elevated ROS levels. |
| Disruption of mitochondrial membrane potential | Assess mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRE. | A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) indicates mitochondrial depolarization. |
| Impaired mitochondrial respiration | Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. | A decrease in basal and maximal respiration in inhibitor-treated cells will indicate impaired mitochondrial function. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting/Validation Step | Expected Outcome |
| Variability in primary cell health | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. | Consistent cell growth and morphology across experiments will lead to more reproducible results. |
| Inhibitor instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. | Consistent inhibitor potency across experiments. |
| Inconsistent treatment duration | Use a precise timer for all incubation steps and ensure consistent timing for all experimental replicates and groups. | Reduced variability in the observed effects of the inhibitor. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential cytotoxic effects of this compound and the efficacy of mitigation strategies.
Table 1: Dose-Dependent Cytotoxicity of this compound in Primary Human Hepatocytes
| Concentration (µM) | Cell Viability (%) after 48h (MTT Assay) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 95 ± 5.2 |
| 5 | 82 ± 6.1 |
| 10 | 65 ± 7.3 |
| 25 | 41 ± 5.8 |
| 50 | 22 ± 4.9 |
Table 2: Effect of Mitigation Strategies on Cell Viability in the Presence of 25 µM this compound
| Treatment | Cell Viability (%) after 48h |
| Vehicle Control | 100 ± 3.9 |
| This compound (25 µM) | 41 ± 5.8 |
| This compound (25 µM) + N-acetylcysteine (5 mM) | 78 ± 6.5 |
| This compound (25 µM) + Z-VAD-FMK (20 µM) | 85 ± 5.1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and/or mitigating agents) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
-
Cell Culture and Treatment: Culture primary cells in 6-well plates and treat with this compound as required.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycotoxin-assisted mitochondrial dysfunction and cytotoxicity: Unexploited tools against proliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Overexpression of caspase-3 restores sensitivity for drug-induced apoptosis in breast cancer cell lines with acquired drug resistance [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Tremella Polysaccharide Mitigates DEHP-Induced Oxidative Stress and Apoptosis via Dual Regulation of Survival and Antioxidant Pathways [mdpi.com]
- 12. Caspase inhibition switches doxorubicin-induced apoptosis to senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for SIRT5 Inhibitor 9 Treatment
Welcome to the technical support center for SIRT5 Inhibitor 9. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Sirtuin 5 (SIRT5). SIRT5 is a NAD+-dependent protein deacylase primarily located in the mitochondria. It removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins. By binding to the active site of SIRT5, Inhibitor 9 prevents the interaction between the enzyme and its substrates, leading to an accumulation of acylated proteins. This modulation of protein acylation can impact various metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle.
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question being investigated. As a starting point, we recommend performing a dose-response experiment to determine the IC50 value in your cell line of interest. A typical starting concentration range is 1 µM to 50 µM. For incubation time, an initial time-course experiment of 6, 12, 24, and 48 hours is recommended to determine the optimal duration for observing the desired effect.
Q3: How can I assess the effectiveness of this compound in my cellular model?
A3: The effectiveness of this compound can be assessed by measuring the levels of known SIRT5 substrate acylation. A common method is to perform a western blot analysis to detect changes in the succinylation, malonylation, or glutarylation of specific mitochondrial proteins. Additionally, functional assays that measure downstream effects of SIRT5 inhibition, such as changes in metabolic flux or cellular respiration, can be employed.
Troubleshooting Guides
Problem 1: Weak or no observable effect of this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line and assay. We recommend a starting range of 1 µM to 50 µM. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for observing the desired biological effect. |
| Low SIRT5 Expression in Cell Line | Verify the expression level of SIRT5 in your chosen cell line via western blot or qPCR. Select a cell line with robust SIRT5 expression for your experiments. |
| Inhibitor Instability or Degradation | Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution at -80°C as recommended. |
| High Cell Density | High cell confluency can affect cellular uptake of the inhibitor and overall cell health. Ensure cells are in the exponential growth phase and seeded at an appropriate density.[1] |
Problem 2: High background or non-specific effects in downstream assays (e.g., Western Blot).
| Possible Cause | Recommended Solution |
| Antibody Specificity | Ensure the primary antibody used for detecting acylated proteins is specific and has been validated for your application. Run appropriate controls, including secondary antibody-only controls.[2] |
| Blocking and Washing Steps | Optimize blocking conditions (e.g., type of blocking agent, incubation time). Increase the number and duration of wash steps to reduce non-specific antibody binding.[3][4] |
| Inhibitor Cytotoxicity | High concentrations of the inhibitor may lead to cellular stress and off-target effects. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of Inhibitor 9 for your cell line. |
| Contamination | Microbial contamination can interfere with experimental results. Regularly test your cell cultures for mycoplasma and other contaminants.[5][6] |
Quantitative Data Summary
The following table provides hypothetical data for this compound based on typical characteristics of sirtuin inhibitors. Note: This data is for illustrative purposes, and users should determine these values experimentally for their specific systems.
| Parameter | Value | Notes |
| In Vitro IC50 (SIRT5) | 50 nM | Determined using a fluorometric enzymatic assay. |
| Cellular IC50 (HEK293T) | 5 µM | Determined by measuring substrate acylation via Western Blot after 24-hour incubation. |
| Recommended Concentration Range | 1 - 25 µM | For most cell-based assays. |
| Optimal Incubation Time | 12 - 48 hours | Varies depending on the cell type and endpoint being measured. |
| Solubility (in DMSO) | >50 mM | Prepare stock solutions in DMSO. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of harvesting.
-
Inhibitor Treatment: The following day, treat the cells with this compound at a pre-determined optimal concentration (e.g., 2x the cellular IC50). Include a vehicle control (e.g., DMSO) group.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein lysates and perform a western blot to analyze the acylation status of a known SIRT5 substrate. Probe with an antibody specific to the acylated form of the substrate and a loading control (e.g., GAPDH, β-actin).
-
Densitometry Analysis: Quantify the band intensities to determine the time point at which the maximum increase in substrate acylation is observed. This represents the optimal incubation time.
Protocol 2: Assessing SIRT5 Inhibition in Cells via Western Blot
-
Cell Treatment: Seed and treat cells with various concentrations of this compound and a vehicle control for the predetermined optimal incubation time.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described in Protocol 1.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the acylated SIRT5 substrate overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the dose-dependent effect of this compound on substrate acylation.
Visualizations
Caption: Hypothetical SIRT5 signaling pathway and the inhibitory action of Inhibitor 9.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Inconsistent Results with SIRT5 Inhibitor 9
Welcome to the technical support center for SIRT5 Inhibitor 9 (also known as Compound 14). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Compound 14) is a moderately selective, substrate-competitive inhibitor of Sirtuin 5 (SIRT5).[1] Its chemical structure is based on a 3-thioureidopropanoic acid scaffold, designed to mimic the binding of SIRT5's natural glutaryl-lysine substrates.[2] By competing with the substrate for the active site, it blocks the demalonylase, desuccinylase, and deglutarylase activities of SIRT5.[3][4][5]
Q2: What are the primary research applications for this compound?
Given SIRT5's role in regulating metabolic pathways such as the urea cycle, fatty acid oxidation, and glycolysis, this inhibitor is a valuable tool for studying metabolic reprogramming in various diseases, particularly cancer.[2][6][7] It has potential applications in investigating the therapeutic benefits of SIRT5 inhibition in conditions like non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[8]
Q3: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound (Compound 14) is approximately 4.07 µM.[1]
Troubleshooting Guide
Inconsistent Results in Biochemical Assays
Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Several factors can contribute to variability in IC50 values in biochemical assays:
-
Inhibitor Precipitation: this compound has limited aqueous solubility. Preparing fresh stock solutions in 100% DMSO and ensuring it is fully dissolved before diluting into aqueous assay buffer is critical. Visually inspect for any precipitation after dilution.
-
Inhibitor Adsorption: The compound may adsorb to plasticware. Using low-adhesion microplates and pipette tips can mitigate this issue.
-
Reagent Variability: Ensure consistent concentrations of SIRT5 enzyme, substrate peptide, and NAD+ across all wells and experiments. Use fresh reagents and avoid repeated freeze-thaw cycles of the enzyme and NAD+.[9]
-
Assay Buffer Conditions: The pH of the assay buffer should be stable, as pH changes can affect both enzyme activity and inhibitor binding.[9]
-
Incubation Time: Ensure that the incubation time is consistent and within the linear range of the enzymatic reaction.
Q5: I am observing high background fluorescence in my fluorometric SIRT5 activity assay. How can I reduce it?
High background fluorescence can be caused by several factors:
-
Substrate Quality: The choice and purity of the fluorogenic peptide substrate can impact background signal. Shorter peptides with fewer aromatic groups tend to have lower background fluorescence.[9]
-
Contaminating Proteases: If your SIRT5 enzyme preparation has contaminating proteases, they may cleave the substrate, leading to a false signal. Including a protease inhibitor cocktail (that does not inhibit SIRT5) can help.[10]
-
Inhibitor Interference: The inhibitor itself might be fluorescent at the excitation/emission wavelengths of your assay. Always run a control with the inhibitor alone (no enzyme) to check for autofluorescence.
-
Incorrect Wavelengths: Double-check that you are using the recommended excitation and emission wavelengths for your specific fluorogenic substrate.[11]
Inconsistent Results in Cell-Based Assays
Q6: I am not observing the expected downstream effects of SIRT5 inhibition in my cell-based experiments. What could be the problem?
-
Cell Permeability: While designed as a small molecule, the cell permeability of this compound may be limited. Ensure you are using an appropriate concentration and incubation time to allow for sufficient cellular uptake.
-
Inhibitor Stability: Thiourea-containing compounds can be unstable in cell culture media over long incubation periods.[12] Consider refreshing the media with a new inhibitor during long-term experiments.
-
Cellular Context: The function of SIRT5 can be highly context-dependent, varying between different cell types and metabolic states.[8] The downstream effects of SIRT5 inhibition may not be the same in all cell lines.
-
Off-Target Effects: While relatively selective, this compound may have off-target effects that could mask or counteract the effects of SIRT5 inhibition. It is advisable to validate key findings using a secondary, structurally distinct SIRT5 inhibitor or genetic knockdown (siRNA/shRNA).
-
Redundancy: Other sirtuins or metabolic pathways may compensate for the inhibition of SIRT5, leading to a muted phenotype.
Q7: The inhibitor is showing cytotoxicity at concentrations where I expect to see specific SIRT5 inhibition. How can I address this?
-
Concentration Range: Perform a dose-response curve to determine the optimal concentration that inhibits SIRT5 activity without causing significant cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells.
-
Off-Target Cytotoxicity: The thiourea moiety in some compounds has been associated with off-target effects. If cytotoxicity persists at low micromolar concentrations, it may be an inherent property of the compound in your specific cell line.
Data Presentation
Table 1: Inhibitor Properties
| Property | Value | Reference |
| Compound Name | This compound (Compound 14) | [1] |
| Molecular Formula | C24H29ClN8O4S | [1] |
| Mechanism of Action | Substrate-Competitive | [2] |
| IC50 (SIRT5) | 4.07 µM | [1] |
| Selectivity | Moderately selective over SIRT1-3 | [2] |
Experimental Protocols
Protocol 1: In Vitro SIRT5 Fluorometric Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the assay buffer (e.g., 25 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[9]
-
Dilute the SIRT5 enzyme, fluorogenic peptide substrate (e.g., a succinylated peptide), and NAD+ to their final desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a black, flat-bottom 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
This compound (at various concentrations) or vehicle (DMSO)
-
SIRT5 Enzyme
-
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the NAD+ and substrate mixture.
-
Read the fluorescence intensity kinetically over 30-60 minutes using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Controls:
-
No Enzyme Control: To determine background fluorescence from the substrate and inhibitor.
-
No Inhibitor Control: To determine the maximum enzyme activity.
-
No NAD+ Control: To ensure the reaction is NAD+-dependent.
-
Protocol 2: Western Blot Analysis of a SIRT5 Target in Cells
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against a known succinylated SIRT5 substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: General experimental workflows for biochemical and cell-based assays.
Caption: A logical guide for troubleshooting inconsistent results.
Caption: SIRT5's role in key metabolic pathways.
References
- 1. This compound | Competitive SIRT5 inhibitor | TargetMol [targetmol.com]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]
- 6. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Sirtuins and Their Relationships with Metabolic Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.co.jp [abcam.co.jp]
- 11. docs.abcam.com [docs.abcam.com]
- 12. kar.kent.ac.uk [kar.kent.ac.uk]
Validation & Comparative
A Comparative Guide to SIRT5 Inhibitors: Benchmarking Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SIRT5 Inhibitor 9 against other known inhibitors of Sirtuin 5 (SIRT5), a critical NAD+-dependent deacylase involved in metabolic regulation. The following sections present quantitative data, experimental methodologies, and visual representations of key biological and experimental frameworks to aid in the selection and application of these chemical probes.
Quantitative Comparison of SIRT5 Inhibitors
This compound (also referred to as compound 14) is a moderately selective and substrate-competitive inhibitor of SIRT5 with a reported IC50 value of 4.07 μM and has demonstrated potential as an anticancer agent[1][2]. To provide a comprehensive performance context, the following table summarizes the inhibitory potency and selectivity of this compound alongside a panel of other well-characterized SIRT5 inhibitors.
| Inhibitor | Type | SIRT5 IC50 (μM) | Selectivity Profile (IC50 in μM) | Mechanism of Action |
| Inhibitor 9 (Compound 14) | Small Molecule | 4.07[1][2] | Moderately selective over SIRT1-3. | Substrate-competitive. |
| Surfen B | Small Molecule | 22[3] | Also inhibits SIRT1 (IC50 ~5-10 μM) and SIRT2/3 (IC50 ~75 μM). | Not specified. |
| 3-TYP | Small Molecule | Not a primary SIRT5 inhibitor | Primarily a SIRT3 inhibitor (IC50 = 0.016 μM), with activity against SIRT1 (0.088 μM) and SIRT2 (0.092 μM)[4][5]. | Not specified. |
| Nicotinamide | Small Molecule (Endogenous) | 150[3] | Pan-sirtuin inhibitor. | Non-competitive. |
| MC3482 | Small Molecule | Low potency (42% inhibition at 50 μM)[3] | Selective over SIRT1/3. | Not specified. |
| GW5074 | Small Molecule | 19.5 | Also inhibits SIRT1 (41.6 μM), SIRT2 (15.6 μM), and SIRT3 (25.1 μM). | Not specified. |
| H3K9-Thiosuccinyl Peptide | Peptide-based | 5[3] | Highly selective; no inhibition of SIRT1-3 at 100 μM[3]. | Mechanism-based, substrate-competitive. |
| Cyclic Peptides (e.g., Compound 42) | Peptide-based | 2.2 | Highly selective over SIRT1 (>250 μM), SIRT2 (>130 μM), SIRT3 (>450 μM), and SIRT6 (>1000 μM). | Not specified. |
Experimental Protocols
In Vitro SIRT5 Enzymatic Inhibition Assay (Fluorometric)
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of compounds against human SIRT5 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
NAD+ (co-substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacylated substrate)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%. Prepare a solution of SIRT5 enzyme and a solution of the fluorogenic substrate and NAD+ in assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the test compound dilution. Add the SIRT5 enzyme solution to all wells except the negative control wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate/NAD+ solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes), protected from light.
-
Development: Stop the enzymatic reaction and initiate the fluorescent signal by adding the developer solution to each well.
-
Signal Detection: Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cellular SIRT5 Target Engagement Assay
This protocol describes a method to assess the ability of an inhibitor to engage with SIRT5 within a cellular context, often using a cellular thermal shift assay (CETSA).
Materials:
-
Cultured cells expressing SIRT5 (e.g., HEK293T)
-
Test compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT5 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through methods such as sonication or freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Protein Precipitation and Quantification: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the supernatant and quantify the amount of soluble protein.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-SIRT5 antibody to detect the amount of soluble SIRT5 at each temperature.
-
Data Analysis: Plot the amount of soluble SIRT5 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Logical Workflow for SIRT5 Inhibitor Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SIRT5-Selective vs. Pan-Sirtuin Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The sirtuin (SIRT) family of NAD+-dependent deacylases has emerged as a critical regulator of numerous cellular processes, including metabolism, stress responses, and longevity. Their dysregulation is frequently implicated in the pathogenesis of cancer, making them attractive therapeutic targets. While pan-sirtuin inhibitors, which target multiple sirtuin isoforms, have been explored for their anti-cancer properties, the development of isoform-selective inhibitors, such as those targeting SIRT5, offers the potential for more targeted therapies with potentially fewer off-target effects. This guide provides a comparative overview of a SIRT5-selective inhibitor, MC3482, and a pan-sirtuin inhibitor, MC2494, in the context of cancer studies, supported by experimental data and detailed protocols.
At a Glance: SIRT5-Selective vs. Pan-Sirtuin Inhibitors
| Feature | SIRT5-Selective Inhibitors (e.g., MC3482) | Pan-Sirtuin Inhibitors (e.g., MC2494) |
| Primary Target(s) | SIRT5 | Multiple sirtuin isoforms (SIRT1-7) |
| Mechanism of Action | Primarily inhibits the desuccinylase activity of SIRT5, leading to alterations in mitochondrial metabolism and redox homeostasis.[1][2] | Broadly inhibits the deacylase activity of multiple sirtuins, impacting a wider range of cellular processes including cell cycle, apoptosis, and DNA repair.[3][4] |
| Therapeutic Rationale | Targeted disruption of cancer cell metabolism, particularly glutamine metabolism, and induction of oxidative stress.[1][5] | Broad-spectrum anti-cancer effects by simultaneously targeting multiple pathways regulated by different sirtuins.[3][6] |
| Potential Advantages | Higher specificity may lead to reduced off-target toxicity. Allows for the specific investigation of SIRT5's role in cancer. | Potential for synergistic anti-cancer effects by hitting multiple targets. May be effective in cancers where multiple sirtuins are dysregulated. |
| Potential Disadvantages | Efficacy may be limited to cancers highly dependent on SIRT5-mediated pathways. | Higher potential for off-target effects and toxicity due to lack of specificity.[7] |
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro efficacy of representative SIRT5-selective and pan-sirtuin inhibitors against various cancer cell lines. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Activity of SIRT5-Selective Inhibitor MC3482
| Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |
| Breast Cancer | MDA-MB-231 | In vitro enzymatic assay | SIRT5 desuccinylase inhibition | ~40% inhibition at 50 µM | [1] |
| Breast Cancer | MDA-MB-231 | Cellular assay | Glutamine metabolism | Increased intracellular ammonia | [5][7] |
Table 2: In Vitro Activity of Pan-Sirtuin Inhibitor MC2494
| Cancer Type | Cell Line | Assay | Endpoint | Result (IC50) | Reference |
| Leukemia | U937 | Cell Viability | Reduced proliferation | Not specified | [3] |
| Leukemia | U937 | Apoptosis | Induction of apoptosis | Yes | [3] |
| Leukemia | U937 | Mitochondrial Function | Blocked mitochondrial biogenesis and function | Yes | [4] |
Table 3: IC50 Values of Other Pan-Sirtuin Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Sirtinol | K562 (Leukemia) | 1 | [8] |
| Sirtinol | HepG2 (Liver Cancer) | 10 | [8] |
| Sirtinol | MDA-MB-231 (Breast Cancer) | 0.5 | [8] |
| Cambinol | Burkitt Lymphoma cells | Induces apoptosis | [9] |
| Nicotinamide | Leukemic cells | Blocks proliferation | [8] |
| Tenovin-6 | Gastric Cancer cell lines | Induces apoptosis | [10] |
Signaling Pathways and Mechanisms of Action
SIRT5-Selective Inhibition: Targeting Cancer Metabolism
SIRT5 is a mitochondrial sirtuin with robust desuccinylase, demalonylase, and deglutarylase activity.[1][2] In cancer, SIRT5 plays a significant, albeit context-dependent, role in metabolic reprogramming.[2] By removing succinyl groups from metabolic enzymes, SIRT5 can modulate pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glutamine metabolism.[1][2][11] Inhibition of SIRT5 can disrupt these pathways, leading to metabolic stress and reduced cancer cell proliferation.[5] One key target of SIRT5 is glutaminase (GLS), an enzyme crucial for glutamine metabolism, a pathway often upregulated in cancer cells. SIRT5 desuccinylates and stabilizes GLS, thereby promoting glutamine utilization.[12] Inhibition of SIRT5 leads to increased succinylation and degradation of GLS, impairing cancer cell growth.[12]
Pan-Sirtuin Inhibition: A Multi-pronged Attack on Cancer Cells
Pan-sirtuin inhibitors like MC2494 target multiple sirtuin isoforms located in different cellular compartments (nucleus, cytoplasm, and mitochondria).[3][4] This broad inhibition affects a wide array of cellular processes. For instance, inhibition of SIRT1, a nuclear sirtuin, can lead to the acetylation and activation of the tumor suppressor p53, resulting in cell cycle arrest and apoptosis.[13][14] Inhibition of the cytoplasmic SIRT2 can affect microtubule dynamics and also contribute to apoptosis.[13] Targeting mitochondrial sirtuins (SIRT3, SIRT4, SIRT5) with a pan-inhibitor disrupts cellular metabolism and energy production, leading to mitochondrial dysfunction and cell death.[3] The pan-sirtuin inhibitor MC2494 has been shown to block mitochondrial biogenesis and function, leading to a reduction in ATP synthesis and the induction of apoptosis in leukemia cells.[3][4]
Experimental Protocols
In Vitro Sirtuin Inhibition Enzymatic Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against a specific sirtuin isoform.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT5)
-
Fluorogenic acetylated peptide substrate specific for the sirtuin isoform
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A and a protease to cleave the deacetylated substrate)
-
Test inhibitor compound (e.g., MC3482)
-
Pan-sirtuin inhibitor as a positive control (e.g., Nicotinamide)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor and control inhibitor in Assay Buffer.
-
In a 96-well plate, add the sirtuin enzyme, NAD+, and the inhibitor (or vehicle control) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[15][16]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control and incubate for a specific period (e.g., 24, 48, or 72 hours).[17]
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][14][18]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[8][14]
-
Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]
Western Blot for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with inhibitors or controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.[19]
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[20]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[20][21][22]
-
Analyze the band intensities to determine the relative expression levels of the apoptosis markers.
Conclusion
Both SIRT5-selective and pan-sirtuin inhibitors represent promising avenues for cancer therapy. SIRT5-selective inhibitors offer a targeted approach to disrupt cancer cell metabolism with the potential for a more favorable safety profile. Pan-sirtuin inhibitors, while potentially more cytotoxic, may provide a broader efficacy across different cancer types by simultaneously targeting multiple sirtuin-regulated pathways. The choice between a selective and a pan-inhibitor will likely depend on the specific cancer type, its underlying molecular characteristics, and the therapeutic window of the respective compounds. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two approaches in a clinical setting.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Pan-Sirtuin Inhibitor MC2494 Regulates Mitochondrial Function in a Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pan-Sirtuin Inhibitor MC2494 Regulates Mitochondrial Function in a Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MC2494 | pan-Sirtuin inhibitor | Probechem Biochemicals [probechem.com]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. The Roles of Sirtuin Family Proteins in Cancer Progression [mdpi.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 16. abcam.com [abcam.com]
- 17. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of SIRT5 Inhibitor 9: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on--target effects of novel SIRT5 inhibitors, using "Inhibitor 9" as a representative example. The focus is on objective comparison with alternative compounds and is supported by established experimental methodologies and data presentation formats.
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria. It plays a significant role in cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2][3][4] Its involvement in pathways like the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification has made it an attractive therapeutic target for various diseases, including cancer and metabolic disorders.[1][4][5][6] Validating that a new chemical entity, such as Inhibitor 9, engages and inhibits SIRT5 specifically is a critical step in its development.
Biochemical Validation: Direct Enzyme Inhibition
The initial step in validating a putative SIRT5 inhibitor is to confirm its direct interaction and inhibition of the purified SIRT5 enzyme in vitro. Fluorogenic assays are a common and efficient method for this purpose.[7]
Comparative Analysis of In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. Below is a comparative summary of hypothetical IC50 data for Inhibitor 9 against other known SIRT5 modulators.
| Compound | Type | SIRT5 IC50 (µM) | Selectivity Notes | Reference |
| Inhibitor 9 (Hypothetical) | Small Molecule | 0.15 | High selectivity over SIRT1-3 anticipated. | N/A |
| Thiosuccinyl Peptide (H3K9TSu) | Peptide-based | 5 | Inactive against SIRT1-3 (>100 µM).[8] | He et al., 2012[8] |
| Suramin | Small Molecule | 25 | Broad sirtuin inhibitor (inhibits SIRT1-3).[9] | Gero & Coombs, 1997 |
| Nicotinamide | Endogenous Inhibitor | 150 | Non-competitive inhibitor of most sirtuins.[8] | Avalos et al., 2005 |
| DK1-04 | Small Molecule | 0.34 | No inhibition of SIRT1-3, 6 at 83.3 µM.[8] | Negròn Abril et al., 2018[8] |
Experimental Protocol: Fluorogenic SIRT5 Inhibition Assay
This protocol is adapted from commercially available kits designed to measure SIRT5's desuccinylase activity.[7]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare serial dilutions of Inhibitor 9 and control compounds in the reaction buffer.
-
Reaction Mixture : In a 96-well black microtiter plate, add 25 µL of the diluted inhibitor solution.
-
Enzyme and Substrate Addition : Add 25 µL of a solution containing purified human SIRT5 enzyme and the fluorogenic substrate (e.g., a succinylated peptide with a quenched fluorophore).
-
Initiation : Add 50 µL of a solution containing NAD+ to start the reaction.
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Development : Add 50 µL of a developer solution which reacts with the desuccinylated substrate to produce a fluorescent signal. Incubate for 15 minutes at room temperature.
-
Measurement : Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement
Confirming that an inhibitor binds to its target within the complex environment of a cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[1][10]
Comparative Analysis of Cellular Target Engagement
The EC50 from an isothermal dose-response fingerprinting (ITDRF) CETSA experiment indicates the concentration of inhibitor required to induce a half-maximal stabilization of SIRT5 in cells.
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| Inhibitor 9 (Hypothetical) | HEK293T | ITDRF-CETSA | 0.9 | N/A |
| Compound 8d | HEK293T | ITDRF-CETSA | 0.9 | Rajabi et al., 2022[1] |
| Compound 8i | HEK293T | ITDRF-CETSA | 1.3 | Rajabi et al., 2022[1] |
| Compound 8f | HEK293T | ITDRF-CETSA | >10 | Rajabi et al., 2022[1] |
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment : Culture cells (e.g., HEK293T) to ~80% confluency. Treat the cells with a range of concentrations of Inhibitor 9 or a vehicle control (e.g., DMSO) for 2 hours at 37°C.
-
Cell Harvest : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step : Aliquot the cell suspensions and heat them to a specific temperature (e.g., 52°C, determined from a preliminary melt-curve experiment) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Cell Lysis : Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).
-
Protein Analysis : Collect the supernatant and analyze the amount of soluble SIRT5 by Western blot or another protein quantification method like ELISA.
-
Data Analysis : Quantify the SIRT5 band intensity for each inhibitor concentration. Normalize the data to the vehicle control. Plot the amount of soluble SIRT5 against the inhibitor concentration to determine the EC50 value, representing target engagement.[10]
On-Target Effects in a Cellular Context
The ultimate validation of an on-target effect is to observe the expected biochemical consequence of SIRT5 inhibition in cells. Since SIRT5's primary role is desuccinylation, its inhibition should lead to an increase in the global succinylation of lysine residues on cellular proteins.[11]
Comparative Analysis of Global Succinylation
The fold-change in global lysine succinylation provides a direct measure of the inhibitor's on-target activity in a cellular system.
| Compound | Concentration (µM) | Cell Line | Fold Increase in Global K-succ | Reference |
| Inhibitor 9 (Hypothetical) | 1.0 | MCF7 | ~4.5 | N/A |
| DK1-04e | 1.0 | MCF7 | ~4.0 | Abril et al., 2019[11] |
| JH-I5-2am | 1.0 | MCF7 | ~2.5 | Abril et al., 2019[11] |
| Vehicle Control | N/A | MCF7 | 1.0 | Abril et al., 2019[11] |
Experimental Protocol: Western Blot for Global Lysine Succinylation
-
Cell Treatment and Lysis : Treat cells (e.g., MCF7 breast cancer cells) with Inhibitor 9, a control inhibitor, or vehicle for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including nicotinamide).
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for succinyl-lysine (anti-K-succ).
-
Washing and Secondary Antibody : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control : Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry : Quantify the band intensities for the entire lane (for global succinylation) and normalize to the loading control. Calculate the fold-change relative to the vehicle-treated sample.
Visualizations: Pathways and Workflows
Caption: SIRT5 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for validating a novel SIRT5 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SIRT5 Inhibitor Selectivity: A Profile of Compound 47
This guide provides a detailed comparison of the cross-reactivity profile of Compound 47, a potent and selective pyrazolone-based SIRT5 inhibitor, against other human sirtuin isoforms. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and further investigation into sirtuin-targeted therapies.
Data Summary: Cross-Reactivity of Compound 47
Compound 47 has been identified as a highly potent inhibitor of SIRT5 with an IC50 value in the nanomolar range.[1][2][3][4][5] Its selectivity has been assessed against several other human sirtuin isoforms, demonstrating a significantly lower inhibitory activity against SIRT1, SIRT2, SIRT3, and SIRT6.[1][2][3][4] The following table summarizes the quantitative data on the inhibitory potency of Compound 47.
| Sirtuin Isoform | IC50 (μM) | Selectivity vs. SIRT5 |
| SIRT1 | > 800 | > 3800-fold |
| SIRT2 | > 800 | > 3800-fold |
| SIRT3 | > 800 | > 3800-fold |
| SIRT4 | Data not available | - |
| SIRT5 | 0.21 | - |
| SIRT6 | > 800 | > 3800-fold |
| SIRT7 | Data not available | - |
Note: The IC50 values for SIRT1, SIRT2, SIRT3, and SIRT6 are extrapolated based on the reported >3800-fold selectivity relative to SIRT5.[2]
Experimental Methodologies
The determination of the half-maximal inhibitory concentration (IC50) for Compound 47 against various sirtuin isoforms was performed using a fluorescence-based enzymatic assay. This method measures the deacylase activity of the sirtuin enzyme and the subsequent inhibition by the test compound.
Protocol: Fluorescence-Based Sirtuin Inhibition Assay
1. Reagents and Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acylated lysine and a fluorescent reporter group like aminomethylcoumarin)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution (e.g., trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Compound 47 stock solution (in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Compound 47 in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare working solutions of sirtuin enzymes, fluorogenic substrate, and NAD+ in assay buffer.
-
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the sirtuin enzyme and the test compound at various concentrations.
-
Include control wells: "no inhibitor" (enzyme, substrate, NAD+, and DMSO vehicle) and "background" (substrate, NAD+, and DMSO vehicle, without enzyme).
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the deacylase reaction by adding NAD+ and the fluorogenic substrate to each well.
-
-
Reaction Termination and Signal Development:
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacylated substrate, releasing the fluorescent group.
-
Incubate for an additional 15-30 minutes at 37°C to allow for complete development.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).[6]
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of Compound 47 relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the cross-reactivity profile of a sirtuin inhibitor.
Caption: Workflow for sirtuin inhibitor cross-reactivity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thno.org [thno.org]
- 6. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SIRT5 Inhibition: Pharmacological vs. Genetic Approaches
An objective guide for researchers navigating the complexities of SIRT5 modulation. This document provides a comparative overview of using a chemical inhibitor versus genetic knockdown to study the function of Sirtuin 5 (SIRT5), a critical mitochondrial deacylase. We present a synthesis of experimental data, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.
Sirtuin 5 (SIRT5) has emerged as a key regulator of mitochondrial function and cellular metabolism, primarily through its role as a NAD+-dependent demalonylase, desuccinylase, and deglutarylase.[1][2] Its involvement in a spectrum of cellular processes, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative stress responses, has implicated it in various pathologies, from metabolic disorders to cancer.[1][3] Researchers employ two primary strategies to investigate SIRT5 function: pharmacological inhibition and genetic knockdown. This guide provides a comparative analysis of these two approaches, highlighting their respective strengths and limitations to inform experimental strategy.
Performance Comparison: SIRT5 Inhibitor vs. Genetic Knockdown
The choice between a chemical inhibitor and genetic knockdown of SIRT5 depends on the specific research question, the desired temporal control, and the experimental system. While both aim to abrogate SIRT5 function, their mechanisms and potential off-target effects differ significantly.
Pharmacological inhibitors offer acute and often reversible control over SIRT5 activity, which is advantageous for studying the immediate effects of its inhibition.[4] In contrast, genetic knockdown, typically achieved through siRNA, shRNA, or CRISPR/Cas9, provides a more long-term and stable reduction of SIRT5 protein levels.[5][6] However, genetic approaches may trigger compensatory mechanisms within the cell over time.[3]
The following tables summarize quantitative data from studies employing either a representative SIRT5 inhibitor, MC3482, or genetic knockdown techniques.
Table 1: Effects on Cellular Processes and Phenotypes
| Parameter | SIRT5 Inhibitor (MC3482) | Genetic Knockdown (siRNA/shRNA/CRISPR) | Reference(s) |
| Anchorage-Independent Growth | Inhibition of colony formation | Markedly reduced colony formation in breast and lung cancer cells. | [5][7] |
| Cell Proliferation | - | Inhibited proliferation in induced onco-Dbl MEFs and MDA-MB-231 cells. | [5][8] |
| Metabolism | ~40% inhibition of desuccinylase activity in MDA-MB-231 cells at 50 µM. | Increased succinylation of metabolic enzymes (e.g., IDH2, HADHA).[5][9] | [2][5][9] |
| Oxidative Stress | - | Increased levels of reactive oxygen species (ROS). | [5][7] |
| Tumorigenesis (in vivo) | Impaired mammary tumor growth in mouse models. | Decreased tumor size and reduced lung metastases in MMTV-PyMT mice. | [7] |
| Mitochondrial Function | - | Impaired ATP production, decreased mitochondrial membrane potential, and induced mitochondrial fragmentation in renal tubule epithelial cells. | [10][11] |
Table 2: Specificity and Potency
| Parameter | SIRT5 Inhibitor (MC3482) | Genetic Knockdown (siRNA/shRNA/CRISPR) | Reference(s) |
| Potency | IC50 of 7.5 µM for in vitro deacetylase activity. <50% inhibition of desuccinylase activity in cells at 100 µM. | Highly effective reduction of SIRT5 mRNA and protein levels. | [2][5] |
| Specificity | No significant impact on SIRT1 or SIRT3 activities. Effects on other sirtuins not fully reported. | Generally specific to SIRT5, though off-target effects of RNAi are possible. CRISPR offers high specificity. | [2][5] |
| Temporal Control | Acute and reversible. | Long-term, stable reduction. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for SIRT5 inhibition and knockdown.
Protocol 1: Pharmacological Inhibition of SIRT5 using MC3482
-
Cell Culture: Plate cells (e.g., MDA-MB-231) at a desired density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of MC3482 in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 50 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing MC3482. An equivalent concentration of the solvent should be added to control cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Downstream Analysis: Harvest cells for subsequent analysis, such as Western blotting to assess protein succinylation levels or cell viability assays.
Protocol 2: Genetic Knockdown of SIRT5 using siRNA
-
Cell Culture: One day prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute SIRT5-specific siRNA and a non-targeting control siRNA in an appropriate transfection reagent according to the manufacturer's instructions.
-
Transfection: Add the siRNA-transfection reagent complex to the cells and incubate for the time recommended by the manufacturer (typically 4-6 hours).
-
Post-Transfection: After the initial incubation, add fresh, complete medium.
-
Analysis: Harvest cells 48-72 hours post-transfection to assess SIRT5 knockdown efficiency by RT-PCR or Western blotting and to perform functional assays.[5][12]
Visualizing the Impact of SIRT5 Modulation
To better understand the cellular consequences of SIRT5 inhibition, it is helpful to visualize the affected signaling pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5 variants from patients with mitochondrial disease are associated with reduced SIRT5 stability and activity, but not with neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SIRT5 stabilizes mitochondrial glutaminase and supports breast cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Downstream Effects of SIRT5 Inhibition: A Comparative Guide to Compound 14 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Compound 14, a selective inhibitor of Sirtuin 5 (SIRT5), with other available SIRT5 inhibitors. While direct experimental data on the downstream metabolic and cellular effects of Compound 14 is limited in publicly available literature, this guide extrapolates the expected consequences of its inhibitory action based on extensive research on SIRT5 knockdown, knockout, and inhibition by other compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key validation assays are provided.
Introduction to SIRT5 and Its Inhibition
Sirtuin 5 (SIRT5) is a NAD⁺-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups—specifically succinyl, malonyl, and glutaryl groups—from lysine residues on target proteins.[1][2] This post-translational modification modulates the activity of enzymes involved in several key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and oxidative stress responses.[3][4] Given its central role in metabolism, SIRT5 has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer.
Compound 14 has been identified as a novel and selective small molecule inhibitor of SIRT5. It acts as a substrate-competitive inhibitor with moderate selectivity over other sirtuin isoforms.[5]
Compound 14: Potency and Selectivity
Compound 14 is a pyrazolone-based compound identified through a high-throughput screen as a selective SIRT5 inhibitor.[5]
| Compound | Target | IC₅₀ (μM) | Mechanism of Action | Selectivity |
| Compound 14 | SIRT5 | 4.07 | Substrate-competitive | Moderate selectivity over SIRT1-3 |
Comparison with Alternative SIRT5 Inhibitors
A variety of alternative SIRT5 inhibitors have been developed, ranging from other small molecules to peptide-based compounds. The following table provides a comparative overview of their potencies.
| Inhibitor | Type | IC₅₀ (μM) | Kᵢ (μM) | Notes |
| Compound 14 | Small Molecule | 4.07 | - | Pyrazolone-based, substrate-competitive [5] |
| Compound 47 | Small Molecule | 0.21 | - | Optimized derivative of Compound 14[5] |
| MC3482 | Small Molecule | - | - | Specific SIRT5 inhibitor, used in cellular studies[6][7] |
| Suramin | Small Molecule | 22 | - | Also inhibits SIRT1 and SIRT2[3] |
| Thiosuccinyl Peptide (H3K9Tsu) | Peptide-based | 5 | - | Selective for SIRT5[8] |
| DK1-04 | Peptide-based | 0.34 | - | Cell-permeable[8] |
| Compound 39 | Small Molecule | 0.0154 | - | Potent inhibitor[8] |
| Balsalazide | Small Molecule | 3.9 | - | Identified through high-throughput screening |
Expected Downstream Effects of SIRT5 Inhibition by Compound 14
Increased Succinylation of Mitochondrial Proteins
SIRT5 is the primary desuccinylase in mitochondria. Its inhibition is expected to lead to a global increase in protein succinylation.
Experimental Approach: Quantitative proteomics can be employed to identify and quantify changes in the succinylome of cells or tissues treated with Compound 14.
| Condition | Key Protein Hypersuccinylation | Pathway Affected | Reference |
| SIRT5 KO | Pyruvate Dehydrogenase Complex, Succinate Dehydrogenase | TCA Cycle | [3] |
| SIRT5 KO | Enoyl-CoA Hydratase (ECHA) | Fatty Acid Oxidation | [9][10] |
| SIRT5 KD | Hydroxyacyl-CoA Dehydrogenase (HADHA) | Fatty Acid Oxidation | [11] |
Alterations in Key Metabolic Pathways
Inhibition of SIRT5 is predicted to directly impact the activity of enzymes in central metabolic pathways.
| Pathway | Key Enzyme | Effect of SIRT5 Inhibition | Expected Downstream Consequence |
| TCA Cycle | Succinate Dehydrogenase (SDH) | Increased succinylation, leading to altered activity | Altered cellular respiration |
| Glycolysis | Pyruvate Kinase M2 (PKM2) | Increased succinylation, leading to altered activity | Altered glycolytic flux |
| Fatty Acid Oxidation | Enoyl-CoA Hydratase (ECHA), Hydroxyacyl-CoA Dehydrogenase (HADHA) | Increased succinylation, leading to decreased activity | Impaired fatty acid oxidation, accumulation of fatty acyl-CoAs |
| Ammonia Detoxification | Carbamoyl Phosphate Synthetase 1 (CPS1) | Increased succinylation, leading to decreased activity | Increased ammonia levels |
Quantitative Data from SIRT5 Knockout/Inhibition Studies:
-
Fatty Acid Oxidation: Sirt5 knockout mice show lower ECHA activity and increased levels of long-chain acyl-CoAs in the heart.[9][10]
-
Glycolysis: SIRT5 knockdown in certain cancer cells has been shown to inhibit glycolysis.[12][13]
-
Ammonia Metabolism: Inhibition of SIRT5 with MC3482 leads to increased intracellular ammonia.[14]
Experimental Protocols
SIRT5 Enzymatic Assay (Fluorogenic)
This assay is used to determine the in vitro inhibitory potency (IC₅₀) of compounds against SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trypsin
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of Compound 14 and control inhibitors in assay buffer.
-
In a 96-well plate, add the SIRT5 enzyme, the fluorogenic substrate, and NAD⁺ to the assay buffer.
-
Add the diluted compounds to the wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing trypsin. Trypsin will digest the desuccinylated substrate, releasing the fluorophore from the quencher.
-
Incubate for an additional 20-30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of Compound 14 to SIRT5 in a cellular context.
Materials:
-
Cultured cells expressing SIRT5
-
Compound 14
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibody against SIRT5
Procedure:
-
Treat cultured cells with Compound 14 or a vehicle control.
-
Harvest the cells and resuspend them in lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of different temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT5 at each temperature using SDS-PAGE and Western blotting with a SIRT5-specific antibody.
-
A shift in the melting curve of SIRT5 in the presence of Compound 14 indicates direct binding.
Western Blot for Protein Succinylation
This method is used to assess the overall change in protein succinylation in cells treated with a SIRT5 inhibitor.
Materials:
-
Cultured cells or tissue lysates
-
Compound 14
-
Lysis buffer
-
Pan-anti-succinyl-lysine antibody
-
Antibody for a loading control (e.g., β-actin or GAPDH)
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Treat cells with Compound 14 or a vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a pan-anti-succinyl-lysine antibody to detect all succinylated proteins.
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
-
An increase in the overall signal from the anti-succinyl-lysine antibody in the Compound 14-treated samples indicates successful SIRT5 inhibition.
Visualizing SIRT5 Signaling and Experimental Validation
Caption: SIRT5 signaling pathway in the mitochondrion and its inhibition by Compound 14.
Caption: Experimental workflow for validating the downstream effects of a SIRT5 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics Based Identification of SIRT5 and Protein Kinase C Epsilon Regulated Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT5 inhibits glycolysis and nasal type extranodal NK/T cell lymphoma cell proliferation by catalyzing the desuccinylation of glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT5 inhibits glycolysis and nasal type extranodal NK/T cell lymphoma cell proliferation by catalyzing the desuccinylation of glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SIRT5 Inhibitors in Diverse Cancer Models: A Guide for Researchers
Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent deacylase, has emerged as a significant regulator of cellular metabolism and a potential therapeutic target in oncology.[1][2] Its role in cancer is complex and context-dependent, acting as both a tumor promoter and suppressor.[1][3] SIRT5 modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and nitrogen metabolism, to support the anabolic demands of rapidly dividing cancer cells.[4] This guide provides a comparative overview of the efficacy of prominent SIRT5 inhibitors in various cancer models, supported by experimental data and detailed protocols to aid researchers in drug development and cancer biology. While "SIRT5 inhibitor 9" was not specifically identified in the reviewed literature, this guide focuses on well-characterized inhibitors to provide a robust comparison.
Comparative Efficacy of SIRT5 Inhibitors
The anti-cancer effects of SIRT5 inhibitors have been evaluated in a range of cancer types, with breast cancer and acute myeloid leukemia (AML) being among the most studied. The following tables summarize the in vitro and in vivo efficacy of several key SIRT5 inhibitors.
In Vitro Efficacy of SIRT5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | IC50 / % Inhibition | Reference(s) |
| NRD167 | Acute Myeloid Leukemia (AML) | SKM-1, OCI-AML2 | IC50 = 5-8 μM | [5] |
| DK1-04e | Breast Cancer | MCF7, MDA-MB-231 | Strongest inhibition of cell growth among tested prodrugs | [6] |
| MC3482 | Breast Cancer | MDA-MB-231 | 42% inhibition of SIRT5 at 50 μM | [5][7] |
| Suramin | Non-Small Cell Lung Cancer (NSCLC) | A549 | IC50 = 22 μM | [1][6] |
| GW5074 | General (tested on SIRT5 enzyme) | - | >40% inhibition at 12.5 μM | [6] |
| Thiobarbiturate Derivative 56 | General (tested on SIRT5 enzyme) | - | IC50 = 2.3 ± 0.2 μM | [6] |
In Vivo Efficacy of SIRT5 Inhibitors in Preclinical Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference(s) |
| DK1-04e | MMTV-PyMT Mouse Model (Breast Cancer) | 50 mg/kg, daily for 3 weeks | Significantly reduced tumor size and weight. | [6] |
| DK1-04e | MDA-MB-231 Xenograft (Breast Cancer) | 50 mg/kg, daily for 3 weeks | Significantly reduced xenograft growth, tumor size, and weight. | [8] |
| NRD167 | AML Xenograft Mouse Models | Not specified | Impairs proliferation of AML cells. | [5][9] |
Signaling Pathways Modulated by SIRT5 Inhibition
SIRT5 primarily functions as a desuccinylase, demalonylase, and deglutarylase, with weak deacetylase activity.[1][4] Its inhibition leads to the hyperacylation of mitochondrial proteins, disrupting key metabolic and stress-response pathways that cancer cells rely on for survival and proliferation.
Key pathways affected by SIRT5 inhibition include:
-
Glutamine Metabolism: SIRT5 activates glutaminase (GLS), a key enzyme in glutaminolysis. Inhibition of SIRT5 can disrupt this pathway, which is crucial for the energy and nitrogen requirements of cancer cells.[8]
-
Glycolysis and TCA Cycle: SIRT5 regulates several enzymes in central carbon metabolism, including pyruvate kinase M2 (PKM2) and succinate dehydrogenase (SDHA).[1][4] By inhibiting SIRT5, the flux through these pathways can be altered, leading to reduced ATP production and the accumulation of reactive oxygen species (ROS).
-
Redox Homeostasis: SIRT5 plays a role in mitigating oxidative stress by activating enzymes such as superoxide dismutase 1 (SOD1) and isocitrate dehydrogenase 2 (IDH2).[8] Its inhibition can lead to increased ROS levels, inducing apoptosis in cancer cells.
-
Apoptosis Regulation: SIRT5 has been shown to interact with anti-apoptotic proteins like B-cell lymphoma-extra large (BCL-XL) and deacetylate the pro-apoptotic transcription factor FOXO3A.[4] Inhibition of SIRT5 can therefore sensitize cancer cells to apoptosis.
Below is a diagram illustrating the central role of SIRT5 in cancer cell metabolism and survival, and the impact of its inhibition.
Experimental Protocols
To facilitate the evaluation of novel SIRT5 inhibitors, detailed methodologies for key in vitro and in vivo assays are provided below.
In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a SIRT5 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SKM-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
SIRT5 inhibitor stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the SIRT5 inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the SIRT5 inhibitor at various concentrations. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a SIRT5 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
SIRT5 inhibitor formulation
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the SIRT5 inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and volume. Perform histological and immunohistochemical analyses on the tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
The following diagram outlines a general workflow for the preclinical evaluation of a novel SIRT5 inhibitor.
Conclusion
The available data strongly suggest that inhibiting SIRT5 is a viable therapeutic strategy for certain cancers, particularly those exhibiting a high degree of metabolic reprogramming and oxidative stress.[8][9] Inhibitors like NRD167 and the prodrug DK1-04e have shown promising anti-cancer activity in both in vitro and in vivo models of AML and breast cancer, respectively.[5][6] However, the field is still evolving, and many early-generation inhibitors suffer from a lack of potency or selectivity.[4] Future research should focus on the development of highly potent and selective SIRT5 inhibitors and the identification of predictive biomarkers to guide their clinical application. The experimental frameworks provided in this guide offer a starting point for the rigorous preclinical evaluation of the next generation of SIRT5-targeting cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SIRT5 Inhibitor 9's Mechanism of Action: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of SIRT5 Inhibitor 9, also identified as compound 14 in its discovery publication, and other known SIRT5 inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data to facilitate informed decisions in research applications.
Note on Independent Validation: As of the latest literature review, independent validation studies for the mechanism of action of this compound (compound 14) are not yet publicly available. The data presented herein for this specific inhibitor is based on the initial discovery and characterization publication.
Mechanism of Action: An Overview
Sirtuin 5 (SIRT5) is a NAD⁺-dependent protein deacylase primarily located in the mitochondria. It plays a crucial role in regulating various metabolic pathways by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins. Inhibition of SIRT5 is a promising therapeutic strategy for various diseases, including cancer and metabolic disorders.
SIRT5 inhibitors can be broadly classified based on their mechanism of action, which typically involves competition with either the substrate or the NAD⁺ cofactor.
Data Presentation: A Comparative Look at SIRT5 Inhibitors
The following table summarizes the quantitative data for this compound and selected alternative inhibitors with different mechanisms of action.
| Inhibitor | Type | Target | IC50 (µM) | Mechanism of Action | Selectivity |
| This compound (Compound 14) | Small Molecule (2,4,6-trisubstituted triazine) | SIRT5 | 4.07 | Substrate-Competitive | Moderate selectivity over SIRT1-3 |
| Suramin | Small Molecule | Sirtuins (1, 2, 3, 5) | 22 (for SIRT5) | Non-competitive | Broad-spectrum sirtuin inhibitor |
| H3K9TSu | Peptide-based | SIRT5 | 5 | Mechanism-based, Substrate-Competitive | High selectivity over SIRT1-3 |
| Nicotinamide | Small Molecule | Sirtuins | 150 (for SIRT5) | Non-competitive (product inhibition) | Pan-sirtuin inhibitor |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of these inhibitors are provided below.
SIRT5 Enzymatic Inhibition Assay (Fluorogenic)
This assay is commonly used to determine the IC50 values of potential inhibitors.
-
Reagents:
-
Recombinant human SIRT5 enzyme.
-
Fluorogenic substrate (e.g., a succinylated peptide with an aminomethylcoumarin (AMC) group).
-
NAD⁺.
-
Trypsin.
-
Assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).
-
Test compounds (inhibitors) at various concentrations.
-
-
Procedure:
-
The SIRT5 enzyme is incubated with the test compound at varying concentrations in the assay buffer for a predefined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate and NAD⁺.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the developer solution (containing trypsin) is added. Trypsin cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Fluorescence is measured using a microplate reader (e.g., excitation at 350 nm and emission at 460 nm).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Enzyme Kinetics Assay (to determine the mechanism of action)
This assay helps to elucidate whether an inhibitor is competitive, non-competitive, or uncompetitive.
-
Procedure:
-
The assay is set up similarly to the enzymatic inhibition assay.
-
To determine the mechanism relative to the substrate, the concentration of the inhibitor is fixed, while the concentration of the fluorogenic substrate is varied. The concentration of NAD⁺ is kept constant.
-
To determine the mechanism relative to NAD⁺, the concentration of the inhibitor is fixed, while the concentration of NAD⁺ is varied. The concentration of the substrate is kept constant.
-
The reaction rates are measured and plotted on a Lineweaver-Burk or Michaelis-Menten plot.
-
Changes in Vmax and Km in the presence of the inhibitor are analyzed to determine the mechanism of inhibition. For a substrate-competitive inhibitor like this compound, the Km will increase while the Vmax remains unchanged.
-
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of an inhibitor to the target protein.
-
Reagents:
-
Recombinant human SIRT5 enzyme.
-
SYPRO Orange dye.
-
Test compounds.
-
Buffer.
-
-
Procedure:
-
SIRT5 protein is mixed with SYPRO Orange dye and the test compound in a PCR plate.
-
The plate is heated in a real-time PCR machine with a temperature gradient (e.g., from 25°C to 95°C).
-
The fluorescence of the SYPRO Orange dye, which binds to unfolded proteins, is measured at each temperature increment.
-
The melting temperature (Tm) of the protein is determined by the midpoint of the unfolding transition.
-
A shift in the Tm in the presence of the compound indicates direct binding.
-
Mandatory Visualization
The following diagrams illustrate the SIRT5 signaling pathway, the mechanism of substrate-competitive inhibition, and a typical experimental workflow for inhibitor screening.
Caption: SIRT5 signaling pathway and point of inhibition.
Caption: Mechanism of substrate-competitive inhibition by this compound.
Caption: Experimental workflow for SIRT5 inhibitor characterization.
Safety Operating Guide
Proper Disposal of SIRT5 Inhibitor 9: A Guide for Laboratory Personnel
For immediate implementation, all personnel handling SIRT5 Inhibitor 9 must adhere to the following disposal procedures to ensure safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of waste containing this compound.
Researchers and laboratory staff must recognize that this compound, while a valuable tool in research, presents potential hazards if not handled and disposed of correctly. The following information is intended to provide clear, actionable guidance to mitigate risks and ensure the safe and environmentally responsible disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All handling and disposal procedures must be conducted in accordance with these hazards.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Key Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.
-
Segregation of Waste:
-
All waste materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and empty containers, must be segregated from non-hazardous waste.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including residual powder, contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup materials, in a clearly labeled, sealed, and chemically resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The triple-rinsed container can then be disposed of according to institutional guidelines for chemically contaminated containers.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure a safe working environment and minimize the environmental impact of their research activities. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
Personal protective equipment for handling SIRT5 inhibitor 9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SIRT5 Inhibitor 9. The following procedures are designed to ensure safe laboratory operations and proper disposal, fostering a secure research environment.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel must be thoroughly familiar with the hazards associated with this compound before handling.
Table 1: Hazard Classification and Precautionary Statements [1]
| Hazard Class | GHS Code | Statement | Precautionary Statements |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |||
| P330: Rinse mouth. | |||
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 2: Recommended Personal Protective Equipment [1]
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Impervious clothing (laboratory coat). | Protects skin and clothing from contamination. |
| Respiratory Protection | Suitable respirator. | Required when handling the powder form to avoid inhalation. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood[1]. Ensure an accessible safety shower and eye wash station are nearby[1].
-
Safe Handling Practices: Avoid inhalation, and contact with eyes and skin[1]. Prevent the formation of dust and aerosols[1]. Do not eat, drink, or smoke in the handling area[1]. Wash hands thoroughly after handling[1].
Storage Plan:
Table 3: Storage Conditions for this compound [1][2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
-
Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Protect from direct sunlight and sources of ignition[1].
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
Table 4: First Aid Procedures [1]
| Exposure Route | Procedure |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Immediately relocate the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Disposal Plan
This compound is very toxic to aquatic life and must be disposed of as hazardous waste[1].
-
Waste Collection: Collect spillage and all contaminated materials (e.g., gloves, pipette tips) in a designated, labeled, and sealed container for hazardous chemical waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not allow the product to enter drains, water courses, or the soil[1].
Experimental Protocol: In Vitro SIRT5 Activity Assay
This protocol outlines a general procedure for measuring the inhibitory activity of this compound on recombinant human SIRT5 enzyme. This is a representative protocol and may require optimization based on specific experimental goals.
Materials:
-
Recombinant Human SIRT5 Enzyme
-
Fluorogenic SIRT5 Substrate (e.g., a peptide containing a succinylated lysine)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD⁺ (Nicotinamide Adenine Dinucleotide)
-
Developer Solution (specific to the substrate used)
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.
-
-
Set up the Assay Plate:
-
Add the following to the wells of a 96-well plate:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant SIRT5 Enzyme
-
-
Include control wells:
-
"No enzyme" control (assay buffer, substrate, NAD⁺, but no enzyme)
-
"Positive control" (enzyme, substrate, NAD⁺, and vehicle)
-
-
-
Initiate the Reaction:
-
Add the fluorogenic SIRT5 substrate and NAD⁺ to all wells to start the enzymatic reaction.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes). Protect the plate from light.
-
-
Develop and Read Fluorescence:
-
Stop the reaction by adding the developer solution as per the manufacturer's instructions.
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathway and Experimental Workflow
SIRT5 is a mitochondrial sirtuin that plays a key role in regulating cellular metabolism by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl groups, from lysine residues on target proteins. Inhibition of SIRT5 can therefore modulate various metabolic pathways.
Caption: A logical workflow for the safe handling, experimental use, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
